molecular formula C20H16F3N4O3+ B1232400 Trovafloxacin(1+)

Trovafloxacin(1+)

Cat. No.: B1232400
M. Wt: 417.4 g/mol
InChI Key: WVPSKSLAZQPAKQ-SOSAQKQKSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trovafloxacin(1+) is a fluoroquinolone antibiotic cation of significant value in pharmaceutical and microbiological research. Its primary research application stems from its potent, broad-spectrum antibacterial activity, which results from the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV . This dual inhibition effectively blocks bacterial DNA replication and repair, leading to bactericidal effects . Historically approved for clinical use, trovafloxacin was withdrawn from the market due to its association with severe, sometimes fatal, liver toxicity . This hepatotoxic profile makes it a critical compound for investigative toxicology, offering researchers a model to study the mechanisms of drug-induced liver injury. Furthermore, it serves as a valuable tool for in vitro studies exploring antibiotic resistance, as it demonstrates enhanced activity against Gram-positive bacteria compared to earlier fluoroquinolones . This product is strictly for research use in laboratory settings and is unequivocally not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16F3N4O3+

Molecular Weight

417.4 g/mol

IUPAC Name

[(1S,5R)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]azanium

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/p+1/t10-,11+,16?

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-O

Isomeric SMILES

C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Canonical SMILES

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Stereoselective Synthesis of the (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Moiety

Mechanistic Pathways to Chiral Intermediates

The industrial synthesis of the 3-azabicyclo[3.1.0]hexane ring system involves carefully designed mechanistic pathways to ensure the exclusive formation of the desired stereoisomer. rsc.orgresearchgate.netresearchgate.net A key strategy involves the creation of a 6α-nitro derivative, which serves as a crucial chiral intermediate. rsc.orgresearchgate.netresearchgate.net This intermediate, specifically the 6α-nitro-3-azabicyclo[3.1.0]hexane, is pivotal for subsequent steps in the synthesis. rsc.orgresearchgate.netresearchgate.net The stereochemistry of this intermediate dictates the final stereoconfiguration of the trovafloxacin (B114552) molecule.

One approach to constructing the 3-azabicyclo[3.1.0]hexane ring system is through an intramolecular tandem Michael-SN2 reaction, which offers a convergent one-pot procedure from readily available starting materials. researchgate.net Another method utilizes the 1,3-dipolar cycloaddition reaction of aldonitrones with N-benzyl maleimide. researchgate.net The use of bromonitromethane (B42901) has also been described in the synthesis of the (1α, 5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane ring system. researchgate.net

Role of Specific Protecting Groups and Catalysts in Stereocontrol

Protecting groups are instrumental in guiding the stereochemical outcome of the synthesis. nih.govwiley-vch.denih.gov In carbohydrate chemistry, for instance, participating neighboring protecting groups can shield one face of a molecule, leading to the exclusive formation of a "trans" glycosidic linkage. nih.gov Similar principles of stereocontrol are applied in the synthesis of complex molecules like trovafloxacin.

The choice of protecting groups for the nitrogen functionality within the azabicyclo[3.1.0]hexane ring is critical. rsc.org These groups not only prevent unwanted side reactions but also influence the stereoselectivity of subsequent transformations. rsc.org For example, the use of a trichloroacetyl group can chemoselectively protect a nitrogen atom due to its higher nucleophilicity compared to hydroxyl groups. wiley-vch.de

Catalysts also play a vital role. For instance, Lewis acids such as Yb(OTf)₃ or Mg(ClO₄)₂ have been shown to promote cyclization reactions and achieve excellent trans stereocontrol in the formation of cyclization products. researchgate.net In some cases, inexpensive amidine bases like N,N-diethylacetamidine have been utilized in the construction of the bicyclic hetero compound. researchgate.net

Coupling Reactions and Final Stage Synthesis of Trovafloxacin(1+) Zwitterion

The final stages of trovafloxacin synthesis involve the coupling of the pre-formed bicyclic amine with the naphthyridone core, followed by deprotection and conversion to the active zwitterionic form. rsc.org

Reaction of 7-Chloronaphthyridone Precursors with Aminobicyclo[3.1.0]hexane Derivatives

The key coupling reaction involves the nucleophilic substitution of a chlorine atom on a 7-chloronaphthyridone precursor by various protected derivatives of 6α-amino-3-azabicyclo[3.1.0]hexane. rsc.orgresearchgate.netresearchgate.net This reaction connects the two main fragments of the trovafloxacin molecule. The use of protected amino derivatives is essential to ensure the desired regioselectivity and to prevent side reactions. rsc.org The ethyl ester of trovafloxacin can also be synthesized through the coupling of the 7-chloronaphthyridone with an exo 6-nitro-3-azabicyclo[3.1.0]hexane compound. rsc.orgresearchgate.net

Formation of Trovafloxacin Mesylate and its Conversion to Zwitterionic Form

Following the coupling reaction, the protecting groups are removed. A common method for this deprotection is treatment with methanesulfonic acid, which results in the formation of trovafloxacin mesylate. rsc.orgresearchgate.netnih.gov Trovafloxacin mesylate is a salt formed from equimolar amounts of trovafloxacin and methanesulfonic acid. nih.gov The final step is the liberation of the trovafloxacin zwitterion from the mesylate salt, which is typically achieved by treatment with a base. rsc.orgresearchgate.net Alternatively, the zwitterion can be prepared directly from the tosylate salt of 6α-amino-3-azabicyclo[3.1.0]hexane and the naphthyridone-2-carboxylic acid. rsc.orgresearchgate.net

Synthesis of Structurally Related Analogues and Derivatives

The synthetic methodologies developed for trovafloxacin have been extended to create a variety of structurally related analogues and derivatives. mdpi.comnih.govacs.org These efforts aim to explore the structure-activity relationships and potentially develop compounds with improved properties. For example, C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate have been synthesized, taking advantage of the facial selectivity of the bicyclo[3.1.0]hexane ring system to introduce the methyl group in a highly stereoselective manner. researcher.life The synthesis of various N-acylated ciprofloxacin (B1669076) derivatives has also been reported, demonstrating the versatility of modifying the core fluoroquinolone structure. acs.org

Strategies for Modifying Core Ring Systems

The synthesis of trovafloxacin and its analogs involves sophisticated chemical strategies, primarily focusing on the construction and modification of its characteristic 1,8-naphthyridone and 3-azabicyclo[3.1.0]hexane ring systems.

A key step in building the core ring structure involves the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, which forms a pyrazolidine (B1218672) intermediate. wikipedia.org Subsequent pyrolysis leads to the loss of nitrogen and the formation of the crucial cyclopropylpyrrolidine ring. wikipedia.org The stereochemistry of this ring fusion is thermodynamically controlled, resulting in the more stable cis configuration. wikipedia.org

The synthesis of the unusual (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system is a notable aspect of trovafloxacin's production. researchgate.netrsc.org The industrial synthesis prototype focuses on the exclusive formation of the exo or 6α-nitro derivative, which serves as a key intermediate. researchgate.netrsc.org This intermediate is then used to produce 6α-amino-3-azabicyclo[3.1.0]hexane and its protected derivatives. researchgate.netrsc.org These amino derivatives are subsequently coupled with a 7-chloronaphthyridone component to yield protected trovafloxacin compounds. researchgate.netrsc.org The final deprotection step, often using methanesulfonic acid, yields the trovafloxacin zwitterion. rsc.org

Modifications to the core quinolone and naphthyridone structures have been a primary strategy in the development of new fluoroquinolone agents. mdpi.com For trovafloxacin, the presence of a nitrogen atom at the 8-position technically classifies it as a naphthyridone. oup.com This distinction is significant, as studies have shown that for certain analogs, naphthyridones outperform their quinolone counterparts (with a carbon at the 8-position) in terms of pharmacokinetic properties like half-life and maximum concentration. oup.com

The versatility of the quinolone structure allows for a wide range of modifications. mdpi.com The introduction of a fluorine atom at the C-6 position and a basic amino heterocyclic group at the C-7 position were significant advancements in the late 1970s and 1980s, substantially increasing the antimicrobial potency of this class of compounds. mdpi.com Further modifications at various positions of the bicyclic system have led to a diverse array of fluoroquinolones with distinct biological activities. nih.gov

Exploration of Substituent Effects on Molecular Topology

The molecular topology of trovafloxacin and its analogs is significantly influenced by the nature and position of various substituents. These modifications can have a profound impact on the molecule's chemical properties and biological activity.

The C-7 Substituent: The 6-amino-3-azabicyclo[3.1.0]hexyl substituent at the C-7 position is a unique and critical feature of trovafloxacin. nih.govnih.gov Structure-activity relationship studies have demonstrated that this side chain is crucial for its activity. nih.gov For instance, replacing this complex bicyclic system with a simpler 3-aminopyrrolidinyl substituent, as seen in tosufloxacin, results in a marked loss of activity. nih.govasm.org

Further exploration of the C-7 substituent has revealed that even minor changes can lead to significant differences in activity. The addition of a methyl group (-CH3) at the C-2 position of the azabicyclohexane ring or on the amino group at the 6-position can lead to a four- to sixfold increase in activity against certain organisms. nih.govnih.gov Conversely, moving the amino group one atom further away from the azabicyclohexane ring leads to a decrease in activity. nih.govnih.gov

The N-1 Substituent: The N-1 substituent also plays a crucial role in defining the properties of trovafloxacin. The presence of a 2,4-difluorophenyl group at this position has been shown to provide superior activity against Gram-positive bacteria compared to a cyclopropyl (B3062369) group in analogs with certain side chains. oup.com However, for analogs with an amino group in the lower homologues, this improvement is less pronounced or absent. oup.com Replacing the 2,4-difluorophenyl group with a cyclopropyl group at the N-1 position of the 1,8-naphthyridone ring has been shown to increase activity twofold in some studies. nih.govnih.gov

Other Substituents:

C-5 Position: The addition of a methyl group at the C-5 position of the 1,8-naphthyridone ring has been associated with a four- to sixfold increase in activity in certain analog studies. nih.govnih.gov

C-8 Position: The presence of a nitrogen atom (naphthyridone) versus a carbon atom (quinolone) at the C-8 position significantly impacts pharmacokinetics. oup.com

C-3 Position: While the carboxylic acid group at the C-3 position is a common feature of fluoroquinolones, some studies suggest it may not be essential for certain biological activities. asm.org Modifications at this position, such as replacement with a hydroxamic acid group, have been explored. jst.go.jp

The following tables summarize the effects of various substituents on the properties of trovafloxacin and its analogs based on available research findings.

Molecular Mechanism of Action Studies

Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)

DNA gyrase is a vital enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. drugbank.comnih.govoup.com Trovafloxacin's inhibition of this enzyme is a key component of its antibacterial activity. nih.govoup.com

Molecular Interactions with GyrA and GyrB Subunits

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. oup.com Fluoroquinolones, including trovafloxacin (B114552), are understood to interact with both subunits. The binding often involves a water-metal ion bridge, a mechanism observed in other bacterial species. acs.org Specifically, interactions can occur between the C7 ring of the fluoroquinolone and amino acid residues on both GyrA and GyrB. acs.org Evidence suggests the existence of at least two distinct binding modes for fluoroquinolones with gyrase, indicating a complex interaction that can be influenced by substituents on the drug molecule. acs.orgoup.com

Formation and Stabilization of the Quinolone-DNA-Gyrase Cleavage Complex

The bactericidal action of quinolones stems from their ability to stabilize a transient intermediate in the topoisomerase reaction cycle known as the cleavage complex. oup.commdpi.com In this complex, the DNA is cleaved, and the 5' ends are covalently attached to the active site tyrosines of the GyrA subunits. oup.commdpi.com Trovafloxacin binds to this gyrase-DNA complex, preventing the resealing of the broken DNA strands. oup.comtoku-e.com This stabilized ternary complex of the drug, enzyme, and DNA effectively blocks the progression of replication forks and transcription machinery, leading to the accumulation of double-strand DNA breaks and subsequent cell death. oup.comrsc.orgasm.org

Inhibition of Bacterial Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, with a primary role in the segregation of newly replicated chromosomes. drugbank.comnih.govtapermd.com Trovafloxacin's potent inhibition of this enzyme, particularly in Gram-positive bacteria, is a significant factor in its broad-spectrum activity. oup.comnih.gov

Molecular Interactions with ParC and ParE Subunits

Similar to DNA gyrase, topoisomerase IV is a tetramer, composed of two ParC and two ParE subunits. oup.com These subunits are homologous to GyrA and GyrB, respectively. oup.com Mutations in the parC and parE genes have been linked to reduced susceptibility to fluoroquinolones, indicating these subunits are direct targets. researchgate.netasm.org Studies on Streptococcus pneumoniae have shown that initial mutations leading to reduced trovafloxacin susceptibility often occur in the parC gene. researchgate.netnih.gov In Mycoplasma hominis, initial resistance mutations to trovafloxacin were found in the parE gene. nih.gov Research on Staphylococcus aureus has demonstrated that trovafloxacin is significantly more potent at stimulating topoisomerase IV-mediated DNA cleavage compared to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. nih.govnih.gov This enhanced activity is retained even against mutant forms of the enzyme, providing a biochemical basis for its effectiveness against some quinolone-resistant strains. nih.govnih.govvulcanchem.com

Interference with Chromosomal DNA Partitioning during Cell Division

The primary function of topoisomerase IV is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, ensuring their proper partitioning into daughter cells during cell division. drugbank.comnih.govoup.com By inhibiting topoisomerase IV, trovafloxacin interferes with this critical separation process. drugbank.comnih.govacs.org This leads to an inability of the bacterial cell to properly segregate its genetic material, ultimately resulting in a failure of cell division and cell death. nih.govtapermd.com In many Gram-positive organisms, topoisomerase IV is considered the primary target of fluoroquinolones, including trovafloxacin. oup.comoup.com

Potency of Trovafloxacin Against Bacterial Topoisomerases

EnzymeOrganismObservationCompared QuinolonesReference
Topoisomerase IVStaphylococcus aureusAt least five times more potent in stimulating DNA cleavage.Ciprofloxacin, sparfloxacin, levofloxacin, pefloxacin nih.govnih.gov
Topoisomerase IV (mutant)Staphylococcus aureusRetained greater potency against altered enzymes.Ciprofloxacin, sparfloxacin, levofloxacin, pefloxacin nih.govnih.gov
Topoisomerase IVGeneralIC50 = 3.02 µg/mlN/A caymanchem.com
DNA GyraseGeneralIC50 = 7.13 µg/mlN/A caymanchem.com

Comparative Analysis of Dual-Targeting Mechanisms

Trovafloxacin(1+) exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. drugbank.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. nih.govoup.com While all fluoroquinolones target these enzymes to some degree, their relative potency against each can differ, defining their primary target within a specific bacterial species. oup.com

The primary target of Trovafloxacin(1+) varies between bacterial types. In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is generally considered the primary target. oup.comoup.comasm.org Conversely, in Gram-negative bacteria like Escherichia coli, DNA gyrase is the more susceptible enzyme. oup.comoup.com This target preference is determined by the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. oup.com

For Gram-positive organisms, Trovafloxacin(1+) demonstrates significantly greater activity against topoisomerase IV compared to DNA gyrase. asm.orgoup.com Studies have shown that for S. pneumoniae, the IC50 values for inhibiting DNA gyrase are consistently higher than those required to inhibit topoisomerase IV. oup.com This indicates that topoisomerase IV is the primary lethal target in pneumococci. oup.comnih.gov Similarly, in S. aureus, topoisomerase IV is more sensitive to Trovafloxacin(1+) than DNA gyrase is. asm.org Research has demonstrated that Trovafloxacin(1+) is at least five times more potent than other quinolones, such as ciprofloxacin and levofloxacin, in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus. vulcanchem.comnih.govnih.gov Even against S. aureus strains with altered topoisomerase IV enzymes, Trovafloxacin(1+) maintains its relative potency, which contributes to its effectiveness against some quinolone-resistant strains. vulcanchem.comnih.govnih.gov

The ratio of IC50 values (DNA gyrase / topoisomerase IV) can illustrate the dual-targeting nature of a quinolone; a ratio close to 1 suggests balanced activity against both enzymes. oup.com For Trovafloxacin(1+) in Gram-positive species, this ratio is significantly greater than 1, confirming the preferential targeting of topoisomerase IV. oup.com

Inhibitory Activity (IC50, µg/mL) of Trovafloxacin(1+) Against Bacterial Topoisomerases
Bacterial SpeciesEnzymeIC50 (µg/mL)Primary Target
Staphylococcus aureusTopoisomerase IV1.5Topoisomerase IV asm.org
DNA Gyrase14
Streptococcus pneumoniae (Ciprofloxacin-sensitive)Topoisomerase IV0.25Topoisomerase IV oup.com
DNA Gyrase>16
Escherichia coliTopoisomerase IV2-12DNA Gyrase oup.comoup.com
DNA Gyrase0.5-1.5
*Data for general fluoroquinolones, as specific IC50 values for Trovafloxacin against E. coli enzymes were not detailed in the provided sources. oup.com

The enhanced bactericidal activity of Trovafloxacin(1+), particularly against S. aureus and S. pneumoniae, is attributed to its possession of a strong, additional bactericidal mechanism known as "Mechanism B". oup.comnih.govoup.com This mechanism is distinct from the primary mode of action (Mechanism A) shared by all quinolones, which requires active bacterial multiplication and protein synthesis to be effective. oup.com

Key features of Mechanism B include:

Activity against non-dividing bacteria: Unlike Mechanism A, Mechanism B is effective against bacteria that are not actively multiplying. oup.com

Independence from protein and RNA synthesis: The bactericidal effect of Mechanism B does not depend on ongoing protein or RNA synthesis. oup.com This was demonstrated in studies where Trovafloxacin(1+) retained significant killing activity against S. aureus and E. coli even in the presence of chloramphenicol, a protein synthesis inhibitor, or in a nutrient-deficient phosphate-buffered saline (PBS) solution. oup.com

The possession of a potent Mechanism B gives Trovafloxacin(1+) a significant advantage, allowing it to be more rapidly bactericidal compared to other quinolones like ciprofloxacin, which lacks this mechanism against S. aureus. oup.comoup.com This robust secondary killing mechanism is considered a primary reason for the superior bactericidal potency of Trovafloxacin(1+) against challenging Gram-positive pathogens. oup.comoup.com

Relative Potency and Specificity Towards DNA Gyrase vs. Topoisomerase IV in Different Bacterial Species

Non-Canonical Molecular Interactions (e.g., Pannexin1 Inhibition)

Beyond its established antibacterial targets, Trovafloxacin(1+) has been identified as a potent and selective inhibitor of Pannexin-1 (PANX1) channels in mammalian cells. nih.govmedchemexpress.comnih.gov PANX1 channels are transmembrane proteins that allow the passage of small molecules like ATP, playing roles in processes such as inflammation and apoptosis. nih.govresearchgate.net

This interaction was discovered through a small molecule screen, which found that Trovafloxacin(1+) blocks PANX1 channel activity. nih.govnih.gov Further research established that:

The inhibition is direct and potent: Trovafloxacin(1+) directly targets the PANX1 channel with a 50% inhibitory concentration (IC50) of approximately 4 μM for the inward current. medchemexpress.comresearchgate.net It can reduce PANX1 single-channel activity in cell-free membrane patches. researchgate.netbiorxiv.org

The inhibition is selective: Trovafloxacin(1+) does not significantly affect the activity of the related Pannexin-2 (PANX2) or Connexin 43 (Cx43) channels, highlighting its specificity for PANX1. medchemexpress.comresearchgate.net

Functional consequences: Inhibition of PANX1 by Trovafloxacin(1+) disrupts the normal process of cellular disassembly during apoptosis, leading to dysregulated cell fragmentation. nih.govnih.gov It blocks the release of ATP from apoptotic cells without affecting the activation of caspases, the enzymes that initiate apoptosis. nih.govmedchemexpress.com

This non-canonical interaction with a mammalian protein provides a molecular target that is distinct from its antibacterial mechanism and may be linked to some of the compound's observed side effects. nih.govresearchgate.net The discovery of this novel linkage between an antibiotic and a pannexin channel has also opened avenues for re-engineering quinolone structures to develop new therapeutic agents targeting PANX1. nih.govresearchgate.net

Molecular and Biochemical Mechanisms of Resistance

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDR)

The principal mechanism of high-level resistance to fluoroquinolones involves mutations in the bacterial genes that encode the target enzymes: DNA gyrase and topoisomerase IV. nih.govkarger.com These enzymes are essential for DNA replication, and their inhibition by fluoroquinolones leads to cell death. karger.com Mutations typically occur in specific segments of these genes known as the quinolone resistance-determining regions (QRDRs). frontiersin.orgnih.gov

DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.govkarger.com Genes gyrA and parC are the most common sites for mutations conferring resistance. frontiersin.orgjidc.org The development of resistance is often a stepwise process. asm.org

In many bacteria, including Streptococcus pneumoniae, the initial mutation frequently occurs in the parC gene, leading to low-level resistance. asm.orgresearchgate.net For instance, first-step mutant strains of S. pneumoniae selected with Trovafloxacin (B114552) were found to possess single point mutations in the parC gene. researchgate.net Subsequent mutations in the gyrA gene then result in high-level resistance. asm.orgresearchgate.net In contrast, for some fluoroquinolones, gyrA is the primary target. researchgate.net In Clostridium perfringens, DNA gyrase was identified as the primary target for Trovafloxacin, with topoisomerase IV being the secondary target. nih.gov

Studies on Bacteroides fragilis have identified specific mutations in the gyrA gene, such as one leading to a Serine-to-Phenylalanine substitution at position 82 (Ser82Phe), in mutants resistant to Trovafloxacin. nih.gov In some cases, unusual gyrA alterations were detected in first-step mutants selected on Trovafloxacin. nih.gov The accumulation of multiple mutations in both gyrA and parC is generally required for high-level clinical resistance to later-generation fluoroquinolones. frontiersin.orgasm.org

Table 1: Examples of Genetic Alterations in gyrA and parC Conferring Resistance to Trovafloxacin

BacteriumGeneMutation (Amino Acid Change)Resistance Level Conferred
Streptococcus pneumoniaeparCS79F, S79Y, D83NFirst-step, low-level resistance. asm.org
Streptococcus pneumoniaegyrAS81F, S81Y, E85KSecond-step, contributes to high-level resistance. asm.orgnih.gov
Bacteroides fragilisgyrASer82PheFound in second-step mutants with high resistance. nih.gov
Bacteroides fragilisgyrAAsp81Asn, Ala118ValFound in first-step mutants selected on Trovafloxacin. nih.gov
Clostridium perfringensgyrAAsp-87 to Tyr, Gly-81 to CysPrimary target mutations. nih.gov
Clostridium perfringensparCAsp-93/Asp-88 to Tyr, Ser-89 to IleSecondary target mutations. nih.gov

Amino acid substitutions within the QRDRs of GyrA and ParC reduce the binding affinity of Trovafloxacin to its target enzymes. karger.com These mutations are thought to alter the conformation of the quinolone-binding pocket. karger.com The fluoroquinolone molecule typically binds to a complex formed by the enzyme and cleaved DNA, stabilizing it and leading to a halt in DNA replication. karger.com

The precise mechanism involves an Mg2+ ion, which is held in place by specific residues (like Ser-84 and Glu-88 in ParE) and the quinolone molecule itself. karger.com Mutations at key positions, such as Ser-83 in GyrA and Ser-79 in ParC (E. coli coordinates), can directly interfere with this interaction. nih.gov It has been suggested that introducing bulky side chains, such as those of Phenylalanine or Tyrosine, through mutation can protrude into the binding pocket, sterically or allosterically hindering the drug's ability to bind effectively. karger.com This interference weakens the formation of the stable ternary complex, allowing DNA replication to proceed even in the presence of the drug. nih.gov

Genetic Alterations in gyrA and parC Genes

Efflux Pump Overexpression and Regulation

Another significant mechanism of resistance is the active removal of Trovafloxacin from the bacterial cell by efflux pumps. nih.govcaister.com These are transport proteins embedded in the cell membrane that expel a wide variety of toxic compounds, including antibiotics. mdpi.comresearchgate.net Overexpression of genes encoding these pumps can reduce the intracellular concentration of Trovafloxacin to sub-inhibitory levels. researchgate.net

Bacterial efflux pumps are categorized into several families based on their structure and energy source. researchgate.netmicropspbgmu.ru The two major superfamilies involved in multidrug resistance in Gram-negative bacteria are the Resistance-Nodulation-Cell Division (RND) superfamily and the Major Facilitator Superfamily (MFS). micropspbgmu.rudntb.gov.ua

RND Superfamily: These pumps are unique to Gram-negative bacteria and are a major contributor to clinically relevant multidrug resistance. mdpi.comnih.gov They are complex systems that typically form a tripartite assembly, spanning the inner membrane, the periplasm, and the outer membrane, allowing them to expel substrates directly to the external environment. micropspbgmu.runih.gov The AcrAB-TolC pump in E. coli is a well-characterized example. nih.gov Overexpression of RND pumps like MexEF-OprN in Pseudomonas aeruginosa has been linked to fluoroquinolone resistance. mdpi.com

MFS Superfamily: This is a large and diverse group of transporters found in all domains of life. micropspbgmu.ru MFS pumps are typically single-component transporters that move substrates across the inner membrane into the periplasm. caister.comnih.gov From the periplasm, the drug can then be removed from the cell by an RND-type pump. nih.gov

While chromosomally encoded pumps contribute to intrinsic resistance, their overexpression, often due to mutations in regulatory genes, leads to acquired resistance. researchgate.netmdpi.com

Efflux pumps function as active transporters, requiring energy to move substrates against a concentration gradient. mdpi.com The different superfamilies utilize distinct energy sources. mdpi.com

RND pumps function as proton antiporters. mdpi.com They harness the energy of the proton motive force (the transmembrane electrochemical gradient of protons) to expel drugs. For each molecule of the drug extruded, one proton is exchanged and brought into the cell. mdpi.com These pumps can capture their substrates, including fluoroquinolones, from both the cytoplasm and the periplasmic space. micropspbgmu.rumdpi.com

MFS pumps typically operate as symporters or antiporters, using the electrochemical potential of an ion gradient (H+ or Na+) to drive transport. mdpi.com

The continuous action of these pumps maintains a low intracellular concentration of Trovafloxacin, preventing it from effectively reaching and inhibiting its DNA gyrase and topoisomerase IV targets. researchgate.net The involvement of an efflux mechanism in Trovafloxacin resistance has been suggested in S. pneumoniae, where the MIC was reduced in the presence of the efflux pump inhibitor reserpine. asm.org

Characterization of Specific Efflux Systems (e.g., MFS, RND Superfamilies)

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Resistance to Trovafloxacin can also be acquired through horizontal gene transfer via plasmids. nih.govnih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms were first reported in 1998. nih.govresearchgate.net While they typically confer only a low level of resistance, their presence can facilitate the selection of chromosomal mutations that lead to higher levels of resistance. nih.govresearchgate.net There are three main types of PMQR mechanisms.

Qnr Proteins: These are proteins belonging to the pentapeptide repeat family. mdpi.comnih.gov They protect the target enzymes, DNA gyrase and topoisomerase IV, from the inhibitory action of fluoroquinolones. jidc.orgnih.gov The Qnr protein is believed to act as a DNA mimic, binding to the topoisomerases and preventing the quinolone from stabilizing the enzyme-DNA cleavage complex. mdpi.com Several families of qnr genes exist, including qnrA, qnrB, qnrC, qnrD, and qnrS. nih.govresearchgate.net A study involving E. coli found that a plasmid carrying a qnr gene enhanced resistance to Trovafloxacin by 4- to 16-fold. oup.com

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase enzyme. nih.govnih.gov Specific mutations allow this enzyme to recognize and acetylate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, through their piperazinyl substituent. nih.govnih.gov This modification inactivates the antibiotic.

Plasmid-Encoded Efflux Pumps: Some efflux pumps are encoded on plasmids and can be transferred between bacteria. nih.gov Examples include the QepA pump, a member of the MFS family, and the OqxAB pump, which belongs to the RND family. nih.govresearchgate.net These pumps function similarly to their chromosomal counterparts, actively extruding fluoroquinolones from the cell. nih.gov

qnr Gene Family and its Interactions with Topoisomerases

One of the most well-characterized PMQR mechanisms involves the qnr gene family. researchgate.net These genes, which include several distinct groups such as qnrA, qnrB, qnrS, and others, encode proteins belonging to the pentapeptide repeat protein family. nih.govekb.egmdpi.com The primary function of Qnr proteins is to protect the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—from the inhibitory effects of fluoroquinolones. frontiersin.orgekb.eg

The mechanism of protection is direct physical interaction. Qnr proteins bind to the topoisomerases in a manner that obstructs the binding of fluoroquinolones like trovafloxacin. nih.govnih.gov It is believed that Qnr proteins may function as DNA mimics, competing with the bacterial chromosome for access to the enzymes. nih.gov By shielding the topoisomerases, Qnr proteins prevent the formation of the stable quinolone-enzyme-DNA complex, which is the toxic lesion that leads to double-strand DNA breaks and subsequent cell death. nih.govnih.gov

While the presence of a qnr gene alone typically results in only a modest increase in the minimum inhibitory concentration (MIC) of trovafloxacin, its clinical significance is substantial. This low-level resistance creates a selective advantage for bacteria in the presence of the antibiotic, providing a favorable genetic background in which mutations in the topoisomerase genes themselves (gyrA and parC) can arise, leading to high-level resistance. frontiersin.orgjidc.org

qnr Gene Family Description Mechanism of Action Significance
qnrA, qnrB, qnrS Plasmid-mediated genes encoding pentapeptide repeat proteins. nih.govekb.egProtects DNA gyrase and topoisomerase IV from fluoroquinolone inhibition by direct binding. researchgate.netnih.govConfers low-level resistance; facilitates selection of higher-level resistance mutations. frontiersin.orgnih.gov
qnrC, qnrD, qnrVC Other identified variants of the qnr gene family. ekb.egnih.govSimilar protective mechanism through interaction with topoisomerase enzymes. ekb.egContributes to the overall pool of transferable quinolone resistance determinants. nih.gov

Aminoglycoside Acetyltransferase (AAC(6′)-Ib-cr) Activity

Another important PMQR determinant is the aac(6′)-Ib-cr gene. frontiersin.orgoup.com This gene encodes a unique enzyme that represents a functional evolution from a common aminoglycoside-modifying enzyme. The original enzyme, Aminoglycoside Acetyltransferase AAC(6')-Ib, confers resistance to aminoglycoside antibiotics such as kanamycin, tobramycin, and amikacin (B45834) by acetylating them. mdpi.com

The aac(6′)-Ib-cr variant arose from the wild-type through specific amino acid substitutions, notably Trp102Arg and Asp179Tyr. nih.gov These changes expand the enzyme's substrate specificity, making it a bifunctional acetyltransferase capable of modifying not only aminoglycosides but also certain fluoroquinolones. mdpi.com The mechanism of fluoroquinolone resistance is the enzymatic N-acetylation of the free amino nitrogen on the piperazinyl substituent of the drug molecule. nih.govnih.govmdpi.com This chemical modification renders the fluoroquinolone inactive.

The activity of AAC(6')-Ib-cr is limited to fluoroquinolones that possess an unsubstituted piperazinyl ring, such as ciprofloxacin and norfloxacin. nih.gov Fluoroquinolones that lack this specific chemical feature are not substrates for the enzyme. Similar to qnr genes, the resistance conferred by aac(6′)-Ib-cr is typically low-level but can contribute to treatment failure by facilitating the selection of mutants with higher levels of resistance. nih.gov

Enzyme Gene Primary Substrates Mechanism of Action Effect on Fluoroquinolones
Aminoglycoside Acetyltransferase aac(6')-IbKanamycin, Amikacin, Tobramycin. mdpi.comAcetylation of aminoglycosides.None.
Variant Aminoglycoside Acetyltransferase aac(6')-Ib-crAminoglycosides, Ciprofloxacin, Norfloxacin. nih.govmdpi.comAcetylation of aminoglycosides and specific fluoroquinolones. mdpi.comInactivation via N-acetylation of the piperazinyl group, conferring low-level resistance. nih.gov

Mechanisms of Cross-Resistance and Collateral Sensitivity at the Molecular Level

The evolution of antibiotic resistance is not an isolated event. The development of resistance to one drug can have profound consequences on the efficacy of other antibiotics, leading to the phenomena of cross-resistance and collateral sensitivity. researchgate.net

Cross-resistance occurs when a single molecular mechanism confers resistance to multiple antimicrobial agents. researchgate.net In the context of trovafloxacin, the most common cause of high-level cross-resistance among fluoroquinolones is the accumulation of mutations in the genes encoding its primary targets: DNA gyrase (gyrA) and topoisomerase IV (parC or grlA in staphylococci). nih.govoup.com These mutations typically occur in a specific "quinolone resistance-determining region" (QRDR) of the genes. mdpi.comoup.com An alteration in the amino acid sequence of this region can reduce the binding affinity of an entire class of fluoroquinolones, rendering them less effective. For example, specific mutations in the grlA and gyrA genes of Staphylococcus aureus can confer resistance to ciprofloxacin as well as cross-resistance to other agents like levofloxacin. nih.gov Interestingly, high-level resistance to trovafloxacin in S. aureus may require a more complex pattern of mutations than for other fluoroquinolones, sometimes involving two separate mutations in grlA in addition to a gyrA mutation. nih.gov This can result in situations where a strain resistant to other fluoroquinolones may remain susceptible to trovafloxacin. nih.govdrugbank.com Another significant mechanism of cross-resistance is the overexpression of multidrug efflux pumps, which can actively transport a wide range of structurally different compounds, including various fluoroquinolones and other classes of antibiotics, out of the bacterial cell. mdpi.comnih.gov

Collateral sensitivity , in contrast, is an evolutionary trade-off where the acquisition of resistance to one antibiotic makes the bacterium more susceptible to another. researchgate.netnih.gov This phenomenon arises because the resistance mechanism, such as a specific mutation, imposes a physiological cost that creates a new vulnerability. researchgate.net At the molecular level, this can manifest in several ways:

Altered Efflux Pump Function: A mutation that confers resistance to one drug by inactivating an efflux pump can lead to the intracellular accumulation of another drug that is normally expelled by that pump.

Modified Target Structures: A mutation in a target protein that prevents one antibiotic from binding might, conversely, increase the binding affinity or inhibitory effect of a different antibiotic. nih.gov

Disrupted Cellular Processes: Resistance can arise from mutations that disrupt fundamental cellular processes, such as the proton motive force (PMF) across the cell membrane. For example, mutations in the trkH gene in E. coli can confer resistance to aminoglycosides by reducing the PMF. nih.gov However, because major efflux pumps like AcrAB-TolC are powered by the PMF, this mutation simultaneously impairs their function, leading to collateral sensitivity to substrates of these pumps, which can include fluoroquinolones. nih.gov

While specific, clinically documented instances of collateral sensitivity involving trovafloxacin are not widespread, the underlying molecular principles are a critical area of research for developing resistance-proof therapeutic strategies, such as antibiotic cycling. researchgate.net

Phenomenon Molecular Mechanism Example Effect on Trovafloxacin Consequence
Cross-Resistance Mutation in the QRDR of gyrA and/or parC genes. oup.comReduced binding affinity of trovafloxacin and other fluoroquinolones to their topoisomerase targets.Resistance to multiple fluoroquinolones.
Cross-Resistance Overexpression of a broad-spectrum efflux pump (e.g., AcrAB-TolC). mdpi.comIncreased expulsion of trovafloxacin and other unrelated antibiotics from the cell.Multidrug resistance.
Collateral Sensitivity Mutation in a gene (e.g., trkH) that reduces the cell's proton motive force to confer aminoglycoside resistance. nih.govPotentially increased susceptibility due to impaired function of PMF-dependent efflux pumps.Resistance to one class of antibiotic leads to hypersensitivity to another.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophoric Features Essential for Target Binding

The antibacterial efficacy of Trovafloxacin(1+) stems from specific structural components that interact with its bacterial targets, DNA gyrase and topoisomerase IV. drugbank.comnih.gov The essential pharmacophoric features can be broken down into the contributions of its core structure and its unique side chain.

The foundational scaffold of Trovafloxacin(1+) is a fluoronaphthyridone, a type of fluoroquinolone. drugbank.comoup.com This core is indispensable for its antibacterial action. Key features include:

The Carboxylic Acid and Ketone Groups: The 3-carboxylic acid and 4-keto groups on the pyridone ring are critical for binding to the DNA gyrase enzyme. minia.edu.egacs.org They participate in a crucial interaction with the bacterial enzymes through a water-metal ion bridge, which is a universal feature in the binding of fluoroquinolones to their targets. acs.org

The Fluorine Atom at C-6: The fluorine atom at the C-6 position significantly enhances the molecule's activity by increasing its penetration into bacterial cells and improving its inhibition of DNA gyrase. researchgate.netwikipedia.org

The N-1 Substituent: Trovafloxacin(1+) possesses a 2,4-difluorophenyl group at the N-1 position. oup.com This bulky substituent contributes to the compound's broad spectrum of activity and favorable pharmacokinetic profile. oup.comnih.gov The orientation of this phenyl group, twisted out of the plane of the naphthyridone nucleus, is a noted structural characteristic. oup.com

The bactericidal action of Trovafloxacin(1+) is a result of its ability to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication, transcription, and repair. drugbank.comnih.gov By trapping these enzymes on the DNA, Trovafloxacin(1+) introduces breaks in the DNA strands, leading to bacterial cell death. wikipedia.org

A defining feature of Trovafloxacin(1+) is its novel (1α,5α,6α)-3-azabicyclo[3.1.0]hexane substituent at the C-7 position. nih.govrsc.org This side chain was a result of targeted research to enhance activity against Gram-positive bacteria and anaerobes, and to extend the drug's half-life. nih.gov

The significance of this side chain is multifaceted:

Enhanced Gram-Positive and Anaerobic Activity: The unique structure of the azabicyclohexane ring system confers potent activity against Gram-positive organisms and anaerobes, a significant improvement over earlier fluoroquinolones like ciprofloxacin (B1669076). nih.gov

Improved Pharmacokinetics: This side chain contributes to a longer elimination half-life, which is compatible with a once-daily dosing regimen. nih.gov

Stereochemistry: The specific stereochemistry of the amino group on the side chain is crucial for its activity. oup.com The distance of the distal amino group from the naphthyridine nucleus, influenced by the fused cyclopropane (B1198618) ring, is believed to be a key factor in its enhanced properties when compared to other C-7 substituents like that of tosufloxacin. oup.com

Contribution of the Fluoroquinolone Core Structure

Design and Synthesis of Trovafloxacin(1+) Analogues with Modified Molecular Properties

Building on the SAR insights, researchers have designed and synthesized numerous analogues of Trovafloxacin(1+) to refine its molecular properties, aiming to enhance target selectivity, affinity, and overcome resistance mechanisms.

The modification of the Trovafloxacin(1+) structure has been a key strategy to modulate its interaction with bacterial targets. Research has shown that even minor changes can have a significant impact on antibacterial potency.

Modification of the N-1 Substituent: Replacing the 2,4-difluorophenyl group at the N-1 position with other groups, such as a cyclopropyl (B3062369) group, has been explored. asm.org In one study, this modification was found to double the activity against Toxoplasma gondii. asm.org The introduction of m-aminophenyl groups as novel N-1 substituents has also been investigated, leading to compounds with significantly more potent antibacterial activities against certain resistant strains than Trovafloxacin(1+). acs.org

Alterations to the C-7 Side Chain: Modifications to the C-7 side chain are a primary focus for improving activity and selectivity. jbiochemtech.com Increasing the bulkiness of the substituent at this position can enhance the interaction with the target enzyme and has been a strategy to overcome resistance. jbiochemtech.comrsc.org Studies have shown that moving the amino group one atom further from the azabicyclohexane ring can decrease activity, highlighting the precise spatial requirements for optimal target binding. asm.org

Table 1: Structure-Activity Relationship of Trovafloxacin(1+) Analogues
Modification SiteSubstituentEffect on ActivityReference
N-1CyclopropylIncreased activity against Toxoplasma gondii asm.org
N-1m-AminophenylSignificantly more potent against some resistant bacteria acs.org
C-7Increased bulkinessCan overcome resistance and improve target interaction jbiochemtech.comrsc.org
C-7 Side ChainAltered amino group positionDecreased activity asm.org

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. mdpi.comnih.gov Trovafloxacin(1+) has been shown to be less affected by certain efflux pumps compared to other fluoroquinolones. jbiochemtech.com However, the development of analogues that can better evade or inhibit these pumps is an ongoing area of research.

Strategies to modulate interactions with efflux pumps include:

Increasing Molecular Bulk: Increasing the bulkiness of the C-7 side chain has been shown to be a viable strategy to reduce the effectiveness of efflux pumps. jbiochemtech.com

Differential Selection of Mutants: Studies have shown that Trovafloxacin(1+) and other fluoroquinolones like ciprofloxacin can select for different types of efflux pump mutants in bacteria such as Pseudomonas aeruginosa. nih.gov Trovafloxacin(1+) was found to predominantly select for mutants overexpressing the MexCD-OprJ efflux system. nih.gov

Inhibition of Efflux Pumps: While not a direct modification of the Trovafloxacin(1+) molecule itself, the co-administration of efflux pump inhibitors (EPIs) is a rational approach to enhance its efficacy. plos.org Research into natural and synthetic compounds that can inhibit these pumps is an active field. plos.orgmdpi.com

Strategies for Altering Target Selectivity and Affinity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that has been instrumental in understanding and predicting the antibacterial activity of fluoroquinolones, including Trovafloxacin(1+). journalijar.comnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

3D-QSAR models, such as Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed using Trovafloxacin(1+) as a template molecule. mdpi.com These models can predict various properties, including:

Plasma Protein Binding Rate: A 3D-QSAR model was used to predict the plasma protein binding rate of Trovafloxacin(1+) derivatives, successfully identifying analogues with significantly lower binding rates. mdpi.comresearchgate.net

Environmental Friendliness: QSAR models have been used to predict the bioconcentration and photodegradation of Trovafloxacin(1+) derivatives, aiding in the design of more environmentally friendly compounds. mdpi.com

Antibacterial Activity: QSAR studies have identified key molecular descriptors that correlate with antibacterial activity against specific bacteria. For example, in a study of quinolone-triazole derivatives, descriptors such as partial atomic charges on specific atoms, bond lengths, and the LUMO-HOMO energy gap were found to be critical for activity against S. aureus and P. aeruginosa. nih.gov

Development of Predictive Models Using Physiochemical and Electronic Descriptors

Quantitative structure-activity relationship (QSAR) models are mathematical expressions that correlate the chemical or physical properties of a series of compounds with their biological activities. dergipark.org.tr These models are instrumental in drug discovery, allowing for the prediction of a molecule's activity before its synthesis, thereby saving time and resources. core.ac.ukmdpi.com For fluoroquinolones like trovafloxacin(1+), QSAR models have been developed using a variety of physiochemical and electronic descriptors to predict antibacterial potency and other properties. pku.edu.cn

The general process involves calculating numerical descriptors that characterize molecular properties, selecting the most relevant descriptors, and then using statistical methods to build a predictive model. core.ac.uk Common statistical techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). mdpi.comaip.orgmdpi.comsemanticscholar.org

Physiochemical Descriptors: These parameters describe properties such as a molecule's hydrophobicity, size, shape, and solubility. srmist.edu.ind-nb.info

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial as it affects how a drug is absorbed and distributed. pku.edu.cnsrmist.edu.in

Topological Indices: These are numerical values that describe the molecular structure, encoding information about size, branching, and shape. researchgate.net

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability. dergipark.org.tr

Electronic Descriptors: These parameters quantify the electronic properties of a molecule, which are fundamental to its interaction with biological targets. srmist.edu.in

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. pku.edu.cn They relate to the molecule's ability to donate or accept electrons, which is critical in forming interactions with biological receptors. pku.edu.cnaip.org

Atomic Charges: The partial charge on specific atoms within the molecule can significantly influence activity. QSAR studies on fluoroquinolones have shown that modifying substituents to alter the charge on atoms in the core ring structure can modulate antibacterial activity. aip.org

Inductive Descriptors: A range of 'inductive' descriptors, derived from atomic electronegativities and covalent radii, have been used to build robust QSAR models. mdpi.comsemanticscholar.org These can include parameters like average atomic hardness, molecular electronegativity, and various measures of charge distribution. mdpi.com In a study that used 34 such descriptors to create a model for "antibiotic-likeness," trovafloxacin (B114552) scored very highly at 0.960, indicating a strong predicted antibacterial character. mdpi.comsemanticscholar.org

The table below summarizes key descriptors used in developing predictive QSAR models for quinolone-class antibiotics.

Descriptor TypeDescriptor NameDescriptionRelevance in QSAR Models
Physiochemical logP (o/w)Logarithm of the octanol-water partition coefficient. d-nb.infoMeasures hydrophobicity, influencing absorption and distribution. pku.edu.cn
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance. dergipark.org.trRelates to molecular volume and interaction with receptor sites. dergipark.org.tr
Topological IndicesNumerical descriptors of molecular topology. researchgate.netEncodes information about molecular size, shape, and branching. researchgate.net
Electronic HOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. pku.edu.cnDescribes the molecule's susceptibility to electrophilic/nucleophilic attack and its reactivity. pku.edu.cnaip.org
Atomic Partial ChargesCalculated electronic charge on individual atoms (e.g., qC9, qO11). aip.orgDetermines electrostatic interactions with the biological target. aip.org
Dipole MomentA measure of the net molecular polarity. dergipark.org.trImportant for drug-receptor interactions. dergipark.org.tr
Inductive ConstantsParameters based on atomic electronegativities and radii. mdpi.comsemanticscholar.orgReflects a variety of intra- and intermolecular electronic interactions. mdpi.comsemanticscholar.org

Correlation of Molecular Features with Specific Biochemical Activities

SAR studies establish a direct link between the structural components of a molecule and its biological function. For trovafloxacin(1+), the primary biochemical activity is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.govdrugbank.comebi.ac.uk The unique structural features of trovafloxacin were designed to enhance this inhibitory activity, particularly against bacteria that were less susceptible to earlier fluoroquinolones. oup.com

A key innovation in the design of trovafloxacin was the introduction of a novel 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituent at the C-7 position of the naphthyridone core. oup.comnih.gov This specific molecular feature is strongly correlated with a significant improvement in activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and anaerobic bacteria when compared to predecessors like ciprofloxacin. oup.comnih.gov The stereochemistry of this bicyclic diamine substituent is also critical for optimal biological activity. oup.com

The bactericidal action of trovafloxacin results from its ability to stabilize the "cleavable complex," a ternary structure formed by the drug, the DNA, and the topoisomerase enzyme. oup.com This prevents the re-ligation of the cleaved DNA strands, leading to bacterial cell death. oup.comvulcanchem.com Research indicates that trovafloxacin is particularly potent in stimulating topoisomerase IV-mediated DNA cleavage, which contributes to its enhanced efficacy against Gram-positive pathogens. drugbank.comvulcanchem.com

Other structural features also contribute to its activity profile:

N-1 Substituent: The 2,4-difluorophenyl group at the N-1 position is a common feature in potent fluoroquinolones that contributes to broad-spectrum activity. oup.com

C-6 Fluorine: The fluorine atom at the C-6 position is known to enhance cell penetration and increase the inhibitory activity against DNA gyrase. vulcanchem.com

The table below compares the structural features and resulting antibacterial activity of trovafloxacin with its predecessor, ciprofloxacin, highlighting the successful application of SAR principles.

FeatureCiprofloxacinTrovafloxacinImpact on Biochemical/Biological Activity
Core QuinoloneNaphthyridoneThe nitrogen at the 8-position technically makes trovafloxacin a naphthyridone, a related ring system. oup.com
C-7 Substituent Piperazinyl ring6-amino-3-azabicyclo[3.1.0]hexylThis novel substituent in trovafloxacin is credited with significantly improving activity against Gram-positive organisms (e.g., S. pneumoniae) and anaerobes. oup.comnih.govnih.gov
N-1 Substituent Cyclopropyl2,4-difluorophenylBoth substituents contribute to high potency, but the difluorophenyl group is part of the overall design that enhances trovafloxacin's spectrum. oup.com
Activity against S. pneumoniae Relatively low intrinsic activity. oup.comAt least 16-fold more potent than ciprofloxacin against both penicillin-susceptible and penicillin-resistant strains. nih.govDemonstrates successful targeting for improved Gram-positive coverage. nih.gov
Activity against Anaerobes Not particularly sensitive. oup.comExcellent potency. nih.govBroadens the antibacterial spectrum for use in mixed infections. nih.gov

Furthermore, SAR principles have been applied to modify trovafloxacin for other biochemical outcomes. For instance, studies have explored creating derivatives with altered hydrophilicity at specific sites to lower their binding affinity to plasma proteins, a key pharmacokinetic parameter. researchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations with Bacterial DNA Gyrase and Topoisomerase IV

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It has been instrumental in elucidating the binding of Trovafloxacin(1+) to its primary bacterial targets, DNA gyrase and topoisomerase IV. medchemexpress.comoup.comlabshare.cn These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. oup.comnih.govasm.org

Prediction of Ligand-Protein Binding Modes and Affinities

Docking studies have consistently shown that Trovafloxacin(1+) binds to the DNA-enzyme complex, specifically within the quinolone resistance-determining region (QRDR). oup.comresearchgate.net The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. scbt.com For instance, docking of Trovafloxacin(1+) into the active site of DNA gyrase has revealed favorable binding energies, indicating a strong affinity for the target. researchgate.netresearchgate.net Some studies have reported binding affinities with values around -8.1 to -8.9 kcal/mol. labshare.cnresearchgate.netresearchgate.net

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Moieties
DNA Gyrase-8.9Quinolone core, 3-azabicyclo[3.1.0]hexyl substituent
Topoisomerase IVNot explicitly quantified in the provided resultsQuinolone core, C-7 substituent
Viral 3CLpro (for comparison)-8.9Naphthyridine and phenyl moieties, azabicyclo group

Identification of Key Interacting Residues in the Binding Pocket

Through molecular docking, specific amino acid residues within the binding pockets of DNA gyrase and topoisomerase IV that are crucial for the interaction with Trovafloxacin(1+) have been identified. In Streptococcus pneumoniae, the primary target for Trovafloxacin(1+) is the ParC subunit of topoisomerase IV. asm.orgnih.gov Mutations in this subunit, such as Ser79 to Phe/Tyr, can reduce susceptibility. nih.govasm.orgnih.gov However, for high-level resistance, mutations in both ParC and the GyrA subunit of DNA gyrase are typically required. nih.govasm.orgnih.gov

Docking studies have highlighted the importance of residues within the QRDR of both GyrA and ParC. oup.comresearchgate.net For example, interactions with residues such as Ser83 and Asp87 in E. coli DNA gyrase are common among fluoroquinolones. rsc.org The binding is often mediated by a magnesium ion, which forms a bridge between the drug and the enzyme. royalsocietypublishing.org

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time. mdpi.com

Analysis of Complex Stability and Conformational Dynamics

MD simulations of Trovafloxacin(1+) and its derivatives in complex with proteins have been used to assess the stability of the binding. mdpi.comresearchgate.net The root mean square deviation (RMSD) of the protein backbone atoms is often monitored to determine if the complex reaches a stable equilibrium. mdpi.com Similarly, the root mean square fluctuation (RMSF) of individual amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding. mdpi.com Studies on Trovafloxacin(1+) derivatives have shown that stable complexes are formed, with the ligand remaining well-positioned within the binding pocket throughout the simulation. mdpi.comresearchgate.net These simulations have also been used to study the conformational dynamics of the enzyme, revealing how the binding of Trovafloxacin(1+) can alter its structure and function. scbt.com

In Silico Screening and Virtual Library Design for Novel Trovafloxacin (B114552) Derivatives

The insights gained from molecular docking and MD simulations have been leveraged to design novel Trovafloxacin(1+) derivatives with potentially improved properties, such as enhanced activity against resistant strains or reduced off-target effects. researchgate.netresearchgate.net

Pharmacophore-Based Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com This approach allows for the rapid screening of vast compound libraries to identify novel molecules with potential biological activity. mdpi.com

While specific studies focusing on creating a pharmacophore model directly from Trovafloxacin(1+) for virtual screening are not extensively detailed in the provided results, related research on other fluoroquinolones demonstrates the utility of this technique. For instance, a pharmacophore model of gemifloxacin, another potent fluoroquinolone, was generated to screen the ZINC database for new potential inhibitors of the S. epidermidis TcaR enzyme, which is involved in biofilm formation. nih.govresearchgate.net This highlights a common strategy where a known active compound serves as a template to find new structurally diverse molecules with similar interaction capabilities. nih.govresearchgate.net This methodology could theoretically be applied to Trovafloxacin(1+) to discover compounds with similar antibacterial mechanisms or to identify molecules that might interact with its off-target proteins.

The process typically involves:

Generating a 3D model of the lead compound (e.g., Trovafloxacin(1+)).

Identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Creating a 3D query based on the spatial arrangement of these features.

Screening large chemical databases to find molecules that match the pharmacophore model. mdpi.com

Advanced tools, including deep-learning frameworks, are being developed to automate and accelerate pharmacophore modeling for ultra-large-scale virtual screening, enhancing the efficiency of identifying potential new drug candidates. rsc.org

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based design are fundamental computational strategies in drug discovery, and both have been applied in the context of Trovafloxacin(1+) and other fluoroquinolones.

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of molecules known to interact with a target. gardp.org By analyzing a set of active and inactive compounds, quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with biological activity. researchgate.netnih.gov For example, a 3D-QSAR model was established for a series of quinolones to predict their plasma protein binding rate, a key pharmacokinetic property. researchgate.net Such models can guide the modification of existing molecules, like Trovafloxacin(1+), to enhance desired properties or reduce undesired ones. researchgate.net

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structure of the biological target (e.g., a protein or enzyme) to design or identify compounds that can bind to it with high affinity and specificity. gardp.orgmdpi.com Molecular docking is a primary technique in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target's active site. gardp.org

In silico docking analyses have been instrumental in understanding the interactions of Trovafloxacin(1+). For instance, to investigate its off-target effects, molecular docking was used to model the binding of Trovafloxacin(1+) to human topoisomerase II-α. nih.govmsu.edu The process involved optimizing the 3D geometry of the Trovafloxacin(1+) molecule using density functional theory before docking it into the enzyme's structure. nih.govmsu.edu This type of analysis provides crucial insights into the molecular interactions that may underlie the drug's toxicological effects. nih.gov

Design StrategyPrincipleApplication Example for Trovafloxacin/Quinolones
Ligand-Based Uses knowledge of active molecules to build predictive models (e.g., QSAR) without needing the target's 3D structure. gardp.orgnih.govDeveloping 3D-QSAR models to predict the plasma protein binding rate of quinolones. researchgate.net
Structure-Based Utilizes the 3D structure of the biological target to design or screen for complementary ligands. gardp.orgmdpi.comDocking Trovafloxacin(1+) into the structure of human topoisomerase II-α to investigate off-target interactions. nih.govmsu.edu

Prediction of Mechanistic Toxicology Pathways using Computational Tools

Computational toxicology employs in silico models to predict the potential adverse effects of chemical compounds, providing insights into the molecular mechanisms that lead to toxicity. This is particularly relevant for Trovafloxacin(1+), given its association with hepatotoxicity.

Modeling Reactive Metabolite Formation (e.g., Cyclopropylamine (B47189) Oxidation)

A significant focus of toxicological research on Trovafloxacin(1+) has been its potential to form reactive metabolites. nih.govresearchgate.netacs.org The cyclopropylamine moiety of the Trovafloxacin(1+) structure is considered a potential source of toxicity. nih.govresearchgate.netsrce.hr Computational and chemical modeling studies have explored the oxidation of this group.

Research has suggested that the cyclopropylamine ring can be oxidized, leading to ring-opening and the formation of reactive intermediates, such as an α,β-unsaturated aldehyde. nih.govresearchgate.netsrce.hr This bioactivation process is thought to be a key step in its toxicity. nih.govresearchgate.net Studies using a model system of Trovafloxacin(1+) demonstrated that enzymes like cytochrome P450 1A2 and myeloperoxidase could oxidize the cyclopropylamine substructure to this reactive aldehyde. researchgate.netacs.org This reactive metabolite can then form covalent adducts with cellular macromolecules, such as hepatic proteins, which is a plausible mechanism for the observed liver injury. researchgate.netacs.orgsrce.hr The formation of these reactive species is a critical concern in drug safety, as they are implicated in idiosyncratic drug-induced liver injury. tandfonline.com

Predicting Interactions with Eukaryotic Proteins (e.g., Topoisomerase II-α, Pannexin1)

While the primary targets of fluoroquinolones like Trovafloxacin(1+) are bacterial DNA gyrase and topoisomerase IV, interactions with eukaryotic proteins can lead to off-target effects and toxicity. drugbank.com Computational methods are vital for predicting and characterizing these interactions.

Topoisomerase II-α: In silico analysis has suggested a favorable binding profile of Trovafloxacin(1+) to eukaryotic topoisomerase II-α. nih.govmsu.edu Molecular docking studies, which model the fit of a ligand into a protein's binding site, have been used to explore this interaction. nih.govmsu.edu These computational predictions are supported by experimental data showing that Trovafloxacin(1+) can indeed inhibit eukaryotic topoisomerase II-α activity, which can lead to DNA damage and activate cellular stress responses. nih.govmsu.edunih.gov This off-target inhibition is considered a potential contributor to the drug's toxicity profile. nih.gov

Pannexin-1 (Panx1): Trovafloxacin(1+) has been identified as a potent and selective inhibitor of Pannexin-1 (Panx1) channels through screening efforts. researchgate.netmedchemexpress.com Panx1 channels are transmembrane proteins involved in cellular communication by releasing molecules like ATP. nih.gov The inhibition of Panx1 by Trovafloxacin(1+) has been shown to disrupt cellular processes like the controlled fragmentation of apoptotic cells. researchgate.netmedchemexpress.com While the exact binding site was not fully elucidated through the initial screening, the discovery of this interaction opens avenues for structure-based design to understand the mechanism of inhibition and to potentially re-engineer the molecule to avoid this off-target effect. researchgate.netnih.gov This interaction with Panx1 is also being explored as a potential mechanism for some of the drug's adverse effects. researchgate.netmdpi.com

Eukaryotic Protein TargetPredicted Interaction with Trovafloxacin(1+)Potential Toxicological ConsequenceComputational Method Used
Topoisomerase II-α Inhibition of enzyme activity. nih.govDNA damage, activation of DNA damage response pathways. nih.govmsu.eduMolecular Docking. nih.govmsu.edu
Pannexin-1 (Panx1) Potent and selective channel inhibition. researchgate.netDysregulated apoptotic cell fragmentation, altered neuroinflammation. researchgate.netmdpi.comHigh-Throughput Screening, Molecular Docking (implied for future studies). nih.gov

In Vitro Mechanistic Toxicology and Cellular Interactions Non Clinical Focus

Molecular Mechanisms of Metabolism and Reactive Metabolite Formation

The metabolism of trovafloxacin (B114552) is a critical factor in understanding its toxicological profile. In vitro studies have delineated several key pathways, primarily involving Phase II conjugation reactions, with minimal oxidative metabolism. fda.govcapes.gov.br These processes can lead to the formation of metabolites, some of which are reactive and have been implicated in the compound's toxicity.

Glucuronidation Pathways and UGT Enzyme Involvement

Glucuronidation represents a major metabolic pathway for trovafloxacin. fda.gov The primary metabolite formed through this pathway is an acyl-glucuronide. jst.go.jpnih.govjst.go.jp In vitro investigations using human liver microsomes and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A1 as the principal enzyme responsible for the formation of trovafloxacin acyl-glucuronide. jst.go.jpnih.gov Other UGT isoforms, such as UGT1A3 and UGT1A9, also contribute to this process, but to a lesser extent. nih.gov Studies with human liver microsomes from individuals with reduced UGT1A1 function (specifically the UGT1A128/28 genotype) showed significantly decreased formation of the acyl-glucuronide, further cementing the central role of UGT1A1. nih.gov While generally considered a detoxification pathway, the formation of acyl-glucuronides can sometimes lead to reactive intermediates. jst.go.jpnih.gov In the case of trovafloxacin, its acyl-glucuronide has been hypothesized to be involved in the development of liver toxicity. jst.go.jpnih.gov

Enzyme/SystemKey FindingReference
Human UGT Isoforms UGT1A1, UGT1A3, and UGT1A9 showed the highest activity in forming trovafloxacin acyl-glucuronide. nih.gov
Recombinant UGT1A1 Confirmed as the main enzyme for trovafloxacin acyl-glucuronidation. jst.go.jpnih.gov
Human Liver Microsomes Microsomes from poor metabolizers (UGT1A128/28) exhibited significantly reduced glucuronidation activity. nih.gov
UGT1A1-induced HepG2 cells Trovafloxacin treatment in these cells led to decreased cell viability and unique induction of the chemokine CXCL2, suggesting the acyl-glucuronide is involved in toxic reactions. jst.go.jpnih.gov

Investigation of Cyclopropylamine (B47189) Moiety Bioactivation and Reactive Intermediate Generation

A key area of toxicological investigation for trovafloxacin focuses on its cyclopropylamine moiety. researchgate.netacs.orgnih.govnih.gov This structural feature is susceptible to metabolic bioactivation, which can generate reactive intermediates. researchgate.netacs.orgnih.gov In vitro studies using a synthetic model of the cyclopropylamine portion of trovafloxacin have shown that it can be oxidized to form reactive, ring-opened products, including a carbon-centered radical and an α,β-unsaturated aldehyde. researchgate.netacs.orgnih.gov

This bioactivation can be mediated by cytochrome P450 enzymes, specifically CYP1A2, and also by myeloperoxidase (MPO) in the presence of chloride ions. acs.orgnih.govhyphadiscovery.com The resulting reactive aldehyde has been shown to react with nucleophiles like glutathione, suggesting it could form covalent adducts with cellular proteins. researchgate.netacs.orgnih.gov This process of forming reactive metabolites that bind to hepatic proteins is a hypothesized mechanism for the liver injury associated with trovafloxacin. researchgate.netacs.orgnih.govnih.gov

Cellular Responses and Signaling Pathways in In Vitro Models

In vitro cell-based models have been instrumental in dissecting the cellular and molecular events triggered by trovafloxacin, particularly in liver and immune cells. These studies often reveal that trovafloxacin's effects are significantly amplified in the presence of an inflammatory stimulus. msu.edu

Induction of Apoptosis and Cell Death Pathways in Hepatocyte Cell Lines (e.g., HepG2 cells)

In vitro studies have demonstrated that trovafloxacin can induce apoptosis, or programmed cell death, in hepatocyte cell lines such as HepG2. msu.edunih.govnih.gov Interestingly, trovafloxacin alone may not cause significant cytotoxicity, but when combined with the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), it leads to a concentration-dependent increase in hepatocellular death. msu.edunih.govnih.govuu.nl This synergistic toxicity is a key finding, suggesting that an underlying inflammatory state can sensitize liver cells to trovafloxacin's harmful effects. msu.edu

The mechanism of this apoptosis involves several signaling pathways:

Caspase Activation : The cell death induced by the combination of trovafloxacin and TNF-α is dependent on the activation of caspases, which are the primary executioner enzymes of apoptosis. msu.edunih.govnih.gov

JNK Pathway : Prolonged activation of the c-Jun N-terminal kinase (JNK) signaling pathway is a critical event in the cytotoxic interaction between trovafloxacin and TNF-α. msu.edunih.govnih.gov

DNA Damage : Trovafloxacin has been shown to cause DNA damage in hepatocytes, which can contribute to the initiation of apoptotic pathways. msu.edunih.gov

Modulation of Inflammatory Responses in Macrophage Cell Lines (e.g., TNF-α Production)

Trovafloxacin can directly modulate the function of immune cells. Studies using macrophage-like cell lines, such as RAW 264.7, have shown that trovafloxacin can enhance the production and release of the pro-inflammatory cytokine TNF-α when the cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. msu.edunih.gov This potentiation of the inflammatory response is significant, as TNF-α is a key mediator of liver injury. msu.edu

The mechanisms behind this immunomodulatory effect include:

MAPK Activation : Trovafloxacin activates mitogen-activated protein kinases (MAPKs) like ERK and JNK in macrophages, which are upstream signaling molecules that regulate TNF-α expression. msu.edu

DNA Damage Response : Similar to its effects in hepatocytes, trovafloxacin can induce a DNA damage response in macrophages. msu.edunih.gov This leads to the activation of the ATR kinase, a signaling protein that plays a critical role in increasing the stability of TNF-α mRNA and subsequently boosting TNF-α protein release. nih.gov

Macrophage Polarization : Trovafloxacin has been shown to promote the polarization of macrophages towards a pro-inflammatory M1-like phenotype, which is a major contributor to its inflammation-associated hepatotoxicity. nih.gov

Conversely, some studies using human monocytes have reported that trovafloxacin can suppress the production of several cytokines, including TNF-α, IL-1α, IL-1β, and IL-6, in a concentration-dependent manner. asm.orgnih.gov This suggests that the immunomodulatory effects of trovafloxacin can be complex and may depend on the specific cell type and experimental conditions.

Cell LineStimulusKey Cellular Response to TrovafloxacinSignaling Pathway ImplicatedReference
HepG2 TNF-αIncreased apoptosis and cytotoxicityCaspase activation, prolonged JNK activation msu.edunih.govnih.gov
RAW 264.7 LPSIncreased TNF-α production and releaseMAPK (ERK, JNK) activation, ATR-dependent DNA damage response msu.edunih.gov
Human Monocytes LPSSuppression of cytokine synthesis (TNF-α, IL-1, IL-6)Not specified asm.orgnih.gov
Liver Macrophages None/LPSDrives pro-inflammatory M1 polarizationInterferon type I pathway, cytokine and apoptosis pathways nih.gov

Role of DNA Damage Response in Eukaryotic Cells

In non-clinical in vitro studies, Trovafloxacin has been shown to induce a DNA Damage Response (DDR) in various eukaryotic cell types, including murine macrophages and human hepatocytes. nih.govmsu.edu This response is a crucial element of the compound's off-target effects and is initiated by DNA lesions that, while often modest and not directly cytotoxic, sensitize cells to other stimuli. nih.govnih.gov

Research using the RAW 264.7 murine macrophage cell line demonstrated that Trovafloxacin treatment leads to an increase in phosphorylated histone H2A.X (pH2A.X), a sensitive marker for DNA double-strand breaks. nih.govmsu.edu This DNA damage triggers the activation of key sensor kinases in the DDR pathway. nih.gov Specifically, Trovafloxacin was found to induce the phosphorylation and activation of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases. nih.govmsu.edu Further investigation revealed that the ATR pathway plays a more significant role in the downstream effects observed in macrophages. nih.gov The use of an ATR inhibitor, NU6027, prevented the Trovafloxacin-mediated enhancement of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, whereas an ATM inhibitor (KU55933) had no effect. nih.govmsu.edu This suggests that Trovafloxacin-induced DNA damage activates a specific ATR-dependent signaling cascade that can modulate inflammatory responses in macrophages. nih.gov The DNA damage itself was characterized as being within the cell's capacity for repair, implying it does not cause cell death on its own but rather alters cellular signaling. nih.gov

Similar findings were observed in human-derived HepG2 hepatocytes. In this cell line, Trovafloxacin alone induced DNA damage, leading to cell cycle arrest and a decrease in cell proliferation. msu.edunih.gov This genotoxic stress also resulted in the activation of the ATR and extracellular signal-regulated kinase (ERK) pathways. msu.edu While Trovafloxacin-induced DNA damage was not sufficient to cause cell death in isolation, it sensitized the hepatocytes to the cytotoxic effects of TNF-α. msu.edunih.gov The combination of Trovafloxacin and TNF-α led to significant cytotoxicity, which was dependent on both ERK and ATR signaling. msu.edu

Table 1: Effects of Trovafloxacin on DNA Damage Response in Eukaryotic Cells

Inhibition of Specific Eukaryotic Molecular Targets (e.g., Topoisomerase II-α, Pannexin1)

Beyond its primary antibacterial mechanism, Trovafloxacin interacts with specific eukaryotic molecular targets, notably Topoisomerase II-α and the Pannexin1 channel. These off-target inhibitions are central to its in vitro mechanistic toxicology.

Topoisomerase II-α (TopIIα)

While fluoroquinolones are designed to selectively inhibit bacterial topoisomerases, Trovafloxacin exhibits weak inhibitory activity against the homologous eukaryotic enzyme, Topoisomerase II-α. nih.govmdpi.com This interaction has been confirmed through multiple lines of evidence. In silico computational analysis predicted a favorable binding profile of Trovafloxacin to human TopIIα, and this was subsequently verified in a cell-free biochemical assay which demonstrated direct inhibition of TopIIα enzymatic activity. nih.govmsu.edunih.gov

The mechanism of inhibition is believed to be consistent with that of other topoisomerase poisons, which involves the stabilization of a transient intermediate in the enzyme's catalytic cycle. oup.comresearchgate.net This action traps the Topoisomerase II enzyme in a covalent complex with DNA after it has created a double-strand break, preventing the re-ligation of the DNA strands. mdpi.comoup.com The accumulation of these stabilized "cleavable complexes" results in DNA damage, which initiates the DNA Damage Response described in the previous section. nih.govmsu.edu This off-target activity is considered a key molecular initiating event for some of the compound's effects in eukaryotic cells. nih.gov

Pannexin1 (PANX1)

Trovafloxacin has been identified as a potent and selective inhibitor of the Pannexin 1 (PANX1) channel, a large-pore channel present on the plasma membrane of various cells. medchemexpress.comnih.gov In a small molecule screen, Trovafloxacin was discovered to block PANX1 channel function with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 4 μM for the inward current. medchemexpress.comnih.gov This inhibition is selective, as Trovafloxacin does not affect the activity of Connexin 43 gap junctions or the related Pannexin 2 (PANX2) channel. medchemexpress.com

PANX1 channels play a critical role in the final stages of apoptosis by mediating the release of small molecules, such as ATP, which act as "find-me" signals to recruit phagocytes for the clearance of apoptotic cells. nih.govtoku-e.com By inhibiting PANX1, Trovafloxacin blocks this ATP release. nih.gov This blockade leads to a dysregulated fragmentation of apoptotic cells, altering their disassembly into smaller apoptotic bodies. medchemexpress.comnih.govresearchgate.net The inhibition of PANX1 by Trovafloxacin represents a distinct mechanism of action that impacts cellular communication and the physiological process of apoptosis, independent of its effects on DNA integrity. nih.gov

Table 2: Inhibition of Eukaryotic Molecular Targets by Trovafloxacin

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Research Quantification and Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Trovafloxacin(1+) due to its versatility, accuracy, and precision. nih.gov It is widely employed for determining the concentration of the parent drug and its metabolites in various biological samples and for assessing the purity of bulk drug substances.

The development of robust HPLC methods is crucial for understanding the metabolic fate of Trovafloxacin(1+). Research has identified several key metabolites in humans, including an ester glucuronide, an N-acetyl metabolite, and an N-sulfate metabolite. nih.gov The primary route of elimination for trovafloxacin (B114552) appears to be nonrenal, with metabolism occurring mainly in the liver via Phase II conjugation pathways like glucuronidation, N-acetylation, and N-sulfoconjugation. nih.gov

Methods have been established to separate and quantify Trovafloxacin(1+) and these metabolites from complex biological matrices such as serum, urine, and feces. nih.gov For instance, studies on the in vitro metabolic activation of a Trovafloxacin(1+) drug model containing the cyclopropylamine (B47189) moiety have been conducted to understand potential reactive intermediates. acs.org These investigations utilize reverse-phase HPLC coupled with mass spectrometry (MS) to identify and confirm the structure of metabolites formed. nih.govacs.org Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before chromatographic analysis. nih.gov

Table 1: HPLC Methods for Trovafloxacin(1+) Metabolite Analysis in Research Samples

Analyte(s) Matrix HPLC Method Detection Key Findings Reference(s)
Trovafloxacin, Ester glucuronide, N-acetyl metabolite, N-sulfate Urine, Feces Reverse-phase HPLC Mass Spectrometry (MS) Identified major metabolites; quantified excretion pathways. nih.gov
Trovafloxacin Drug Model (DM) In vitro incubation LC-MS/MS Mass Spectrometry (MS/MS) Identified a reactive iminium ion metabolite (M₁). acs.org
Trovafloxacin, N-acetyl metabolite Bile HPLC/UV/MS UV, Mass Spectrometry (MS) Determined biliary concentrations of parent drug and metabolite. nih.gov

Optimization of HPLC parameters is critical for achieving adequate separation, sensitivity, and accuracy. For Trovafloxacin(1+), reversed-phase chromatography using a C18 column is the most common approach. nih.govnih.govnih.govuq.edu.au

The mobile phase composition is a key variable. Typical mobile phases consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govuq.edu.auasm.org The pH of the aqueous phase is often adjusted to around 3 to ensure the proper ionization state of the analyte for good retention and peak shape. nih.govnih.govuq.edu.au Additives such as tetrabutylammonium (B224687) hydroxide (B78521) or dibutyl amine phosphate (B84403) have been used as ion-pairing reagents to improve chromatography. nih.govnih.govnih.govuq.edu.au Gradient elution is sometimes employed to effectively separate multiple compounds, such as Trovafloxacin(1+) and an internal standard, within a reasonable run time. nih.govuq.edu.au

For detection, both Ultraviolet (UV) and Fluorescence (FLD) detectors are highly effective.

UV Detection: Trovafloxacin(1+) has a strong UV absorbance, with detection wavelengths typically set around 270-279 nm. nih.govnih.govuq.edu.auasm.org A simple and accurate HPLC-UV method was developed for determining trovafloxacin in serum and urine, with a lower limit of quantification of 0.1 µg/mL. nih.gov

Fluorescence Detection: FLD offers superior sensitivity and selectivity. An isocratic HPLC method with fluorimetric detection for Trovafloxacin(1+) in serum and urine used an excitation wavelength of 275 nm and an emission wavelength of 405 nm. nih.gov The intrinsic fluorescence of the fluoroquinolone structure allows for low detection limits, making it suitable for pharmacokinetic studies where concentrations can be very low. nih.govasm.org

Table 2: Optimized HPLC Conditions for Trovafloxacin(1+) Analysis

Column Mobile Phase Detection Method Wavelength(s) Application Reference(s)
C18 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3 UV 275 nm Serum and urine nih.gov
Nucleosil 100-5 C18 Acetonitrile and distilled water (250:750, v/v) containing 10 mmol/l tetrabutylammonium phosphate Fluorescence Ex: 275 nm, Em: 405 nm Serum nih.gov
C18 Gradient: (A) 17.5mM NaH₂PO₄ + 1.5mM tetrabutylammonium hydroxide, pH 3; (B) 50% acetonitrile + 50% methanol UV 270 nm Sheep plasma nih.govuq.edu.au
Zorbax SB-C8 81% distilled water, 19% acetonitrile, and 0.02% trifluoroacetic acid (TFA) UV 279 nm Dog plasma and blood cells asm.org

Method Development for Trovafloxacin(1+) and Metabolites in Research Samples

Spectrofluorimetric Analysis for Sensitive Detection

Spectrofluorimetry provides a highly sensitive alternative to HPLC for the determination of Trovafloxacin(1+), particularly for trace amounts. tandfonline.com These methods leverage the native fluorescence of the molecule, which can be enhanced through various techniques.

Solid-phase spectrofluorimetry (SPF) is a technique that combines preconcentration and direct measurement to achieve low detection limits and high sensitivity. A method for the determination of trace amounts of Trovafloxacin(1+) has been developed based on this principle. researchgate.net

The core of the method involves fixing the Trovafloxacin(1+) molecule onto a solid support material, such as a dextran-type cation-exchange gel (Sephadex SP C-25). researchgate.net The gel beads containing the adsorbed analyte are then packed into a silica (B1680970) cell, and the fluorescence intensity is measured directly from the solid phase. researchgate.net This approach effectively preconcentrates the analyte from a large sample volume, separates it from interfering substances in the solution, and minimizes background noise, leading to enhanced sensitivity. For Trovafloxacin(1+), the optimal excitation and emission wavelengths were found to be 274 nm and 420 nm, respectively. researchgate.net The method demonstrated a linear concentration range of 7–160 ng/mL and a detection limit of 2 ng/mL. researchgate.net

Table 3: Parameters for Solid-Phase Spectrofluorimetric Analysis of Trovafloxacin(1+)

Parameter Condition/Value Reference(s)
Technique Solid-Phase Spectrofluorimetry (SPF) researchgate.net
Solid Support Sephadex SP C-25 gel researchgate.net
Excitation Wavelength (λex) 274 nm researchgate.net
Emission Wavelength (λem) 420 nm researchgate.net
Linear Range 7–160 ng/mL researchgate.net
Detection Limit 2 ng/mL researchgate.net
Application Human urine samples

The sensitivity of spectrofluorimetric methods can be further improved through the formation of charge-transfer (CT) complexes. scirp.orgsemanticscholar.orgnih.gov This technique involves the reaction of an electron-donating compound with an electron-accepting compound (a π-acceptor). scirp.orgnih.gov Fluoroquinolones, including by extension Trovafloxacin(1+), possess a piperazine (B1678402) ring with a basic nitrogen atom, making them effective electron donors. scirp.orgsemanticscholar.org

Reagents like chloranilic acid, a π-electron acceptor, can react with fluoroquinolones to form a stable, colored CT complex. scirp.orgsemanticscholar.orgnih.gov The formation of this complex often results in a significant enhancement of the fluorescence intensity compared to the drug alone. scirp.orgnih.gov This enhancement allows for highly sensitive quantification. scirp.org The reaction variables, including the choice of solvent, reagent concentration, and temperature, are optimized to maximize the fluorescence signal. scirp.orgsemanticscholar.org For several other fluoroquinolones, this method has been successfully applied to their determination in pharmaceutical formulations and biological samples like urine and plasma, suggesting its potential applicability for Trovafloxacin(1+). scirp.orgsemanticscholar.org

Principles of Solid-Phase Spectrofluorimetry for Trovafloxacin(1+)

Electrochemical Techniques for Trace Analysis in Research Matrices

Electrochemical methods offer a simple, rapid, and sensitive approach for the trace analysis of electroactive compounds like Trovafloxacin(1+). nih.govbenthamopenarchives.com Differential-pulse adsorptive stripping voltammetry (DPAdSV) has been successfully developed for the determination of trace amounts of Trovafloxacin(1+). nih.gov

This technique involves a two-step process. First, the analyte is preconcentrated by adsorption onto the surface of a working electrode (e.g., a hanging mercury drop electrode) at a specific accumulation potential for a set period. This non-electrolytic preconcentration step is key to the method's high sensitivity. In the second step, the potential is scanned, and the stripping of the adsorbed analyte from the electrode surface generates a current peak whose height is proportional to the analyte's concentration.

For Trovafloxacin(1+), optimal conditions were achieved in a Britton-Robinson buffer at pH 4.5, with an accumulation potential of -0.30 V (vs. Ag/AgCl) and an accumulation time of 120 seconds. nih.gov This method provided a linear concentration range of 2.0–20.0 ng/mL, with a low detection limit of 0.6 ng/mL. nih.gov The technique was validated against HPLC and successfully applied to the determination of Trovafloxacin(1+) in human urine and serum samples, demonstrating its suitability for clinical and pharmacological research. nih.gov

Table 4: Optimized Parameters for Electrochemical Analysis of Trovafloxacin(1+)

Parameter Condition/Value Reference(s)
Technique Differential-Pulse Adsorptive Stripping Voltammetry (DPAdSV) nih.gov
Buffer Britton-Robinson buffer (pH 4.5) nih.gov
Accumulation Potential -0.30 V (vs. Ag/AgCl) nih.gov
Accumulation Time 120 s nih.gov
Pulse Amplitude 50 mV nih.gov
Scan Rate 5 mV s⁻¹ nih.gov
Linear Range 2.0–20.0 ng/mL nih.gov
Detection Limit 0.6 ng/mL nih.gov
Application Human urine and serum samples nih.gov

Compound Reference Table

Differential-Pulse Adsorptive Stripping Voltammetry (DPASV)

A highly sensitive method for the detection of trace amounts of Trovafloxacin is differential-pulse adsorptive stripping voltammetry (DPASV). nih.gov This electrochemical technique involves the preconcentration of the analyte onto the surface of a working electrode through adsorption before the voltammetric measurement. This preconcentration step significantly enhances the sensitivity of the method, allowing for the detection of very low concentrations of the target compound.

The DPASV method for Trovafloxacin utilizes the adsorptive characteristics of the molecule at a hanging mercury drop electrode (HMDE). rsc.org The optimal conditions for the assay have been determined to be an accumulation potential of -0.30 V (versus an Ag/AgCl reference electrode), an accumulation time of 120 seconds, a pulse amplitude of 50 mV, and a scan rate of 5 mV per second in a Britton-Robinson buffer at a pH of 4.5. nih.gov Under these conditions, the method demonstrates a linear response for Trovafloxacin concentrations in the range of 2.0 to 20.0 nanograms per milliliter (ng/mL). nih.gov

Method Validation for Reproducibility and Sensitivity in Research Settings

The DPASV method for Trovafloxacin has been validated to ensure its reliability for research applications, demonstrating good reproducibility and high sensitivity. nih.gov The precision of the method was evaluated by performing multiple independent measurements at different concentrations of Trovafloxacin. The relative standard deviations (R.S.D.) were found to be 3.6% for a concentration of 5.0 ng/mL, 1.2% for 10 ng/mL, and 0.9% for 40 ng/mL, all of which are within acceptable limits for analytical methods.

The sensitivity of the DPASV method is highlighted by its low detection and quantification limits. The limit of detection (LOD), as defined by IUPAC standards, was determined to be 0.6 ng/mL, while the limit of quantification (LOQ) was 2 ng/mL. This high sensitivity makes the DPASV method particularly suitable for the analysis of biological samples, such as human urine and serum, where the drug may be present in trace amounts. The method's validity was further confirmed through recovery tests, which consistently reached 100%, and by comparison with a high-performance liquid chromatography (HPLC) reference method. nih.gov

Table 1: Performance Characteristics of the DPASV Method for Trovafloxacin Analysis

ParameterValue
Linear Concentration Range2.0 - 20.0 ng/mL
Limit of Detection (LOD)0.6 ng/mL
Limit of Quantification (LOQ)2.0 ng/mL
Relative Standard Deviation (R.S.D.) at 5.0 ng/mL3.6%

This table summarizes the key performance metrics of the Differential-Pulse Adsorptive Stripping Voltammetry (DPASV) method for the determination of Trovafloxacin.

Capillary Zone Electrophoresis (CZE) for Separation and Determination

Capillary Zone Electrophoresis (CZE) is another powerful analytical technique that has been successfully applied to the separation and determination of Trovafloxacin. electrochemsci.org CZE is known for its high separation efficiency, minimal sample and reagent consumption, and potential for automation. electrochemsci.org A CZE method was developed for the simultaneous analysis of Trovafloxacin mesylate and azithromycin. electrochemsci.org

The separation is carried out in a fused silica capillary with a total length of 57 cm (50 cm effective length) and an internal diameter of 75 μm. electrochemsci.org The optimal running buffer was found to be a mixture of 25 mmol L-1 sodium tetraborate (B1243019) decahydrate (B1171855) at pH 9.2 and methanol (in an 80:20 ratio). electrochemsci.org An electric field of 25 kV is applied, and detection is performed using a diode array detector (DAD) at a wavelength of 260 nm. electrochemsci.org The sample is introduced into the capillary hydrodynamically, and the capillary cartridge is maintained at a temperature of 30°C. electrochemsci.org For quantification, Levofloxacin is used as an internal standard. electrochemsci.org

This CZE method demonstrated a linear response over a concentration range of 20-140 micrograms per milliliter (μg/mL) for both Trovafloxacin and azithromycin, with a correlation coefficient greater than 0.999. electrochemsci.org The limit of detection and limit of quantification were determined to be 12.0 μg/mL and 20.0 μg/mL, respectively, for both drugs. electrochemsci.org The method was validated for sensitivity, linearity, accuracy, precision, ruggedness, and robustness, and was also successfully used in stability-indicating studies. electrochemsci.org

Table 2: CZE Method Parameters for Trovafloxacin Analysis

ParameterCondition
CapillaryFused silica, 57 cm total length, 50 cm effective length, 75 μm i.d.
Running Buffer25 mmol L-1 Sodium tetraborate decahydrate (pH 9.2) : Methanol (80:20)
Applied Voltage25 kV
DetectionDiode Array Detector (DAD) at 260 nm
Temperature30°C
Internal StandardLevofloxacin
Linear Range20 - 140 μg/mL
Limit of Detection12.0 μg/mL
Limit of Quantification20.0 μg/mL

This table outlines the optimized conditions for the Capillary Zone Electrophoresis (CZE) method used for the separation and determination of Trovafloxacin. electrochemsci.org

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms and Kinetics in Aquatic Environments

Photodegradation is a principal elimination pathway for many fluoroquinolones in sunlit aquatic environments. researchgate.netscielo.br The process is influenced by numerous factors, including water chemistry, pH, the presence of dissolved organic matter (DOM), and solar irradiation intensity. researchgate.net For Trovafloxacin (B114552), relevant degradation has been noted under photolytic conditions, indicating its susceptibility to light-induced transformation.

The photochemical transformation of fluoroquinolones like Trovafloxacin(1+) can occur through two primary pathways:

Direct Photolysis : This process involves the direct absorption of solar radiation (photons) by the Trovafloxacin(1+) molecule, leading to its excitation to a higher energy state. researchgate.net This excited state can then undergo various reactions, such as bond cleavage or structural rearrangement, resulting in degradation. The complex structure of Trovafloxacin, with its multiple chromophores, allows it to absorb light, initiating this degradation cascade. For fluoroquinolones in general, direct photolysis is a significant degradation route in surface waters. scielo.brresearchgate.net

Indirect Photolysis : This pathway is mediated by photosensitizers present in the water, such as dissolved organic matter (DOM), nitrate, and bicarbonate ions. scielo.brresearchgate.net These substances absorb sunlight and generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of DOM (³DOM*). scielo.brnih.gov These reactive species then attack and degrade the Trovafloxacin(1+) molecule. Indirect photolysis can significantly accelerate the degradation of fluoroquinolones, and its efficiency depends on the composition of the aquatic matrix. scielo.brresearchgate.net For instance, studies on other fluoroquinolones show that hydroxyl-radical induced oxidation is a viable, though sometimes slower, degradation pathway compared to direct photolysis. nih.gov

The kinetics of photodegradation are highly dependent on environmental conditions. For related fluoroquinolones, photochemical degradation half-lives in surface waters can range from minutes to hours, highlighting the importance of sunlight in their environmental fate. nih.govnih.gov

While specific studies exhaustively detailing the photolytic products of Trovafloxacin in environmental matrices are limited, research on analogous fluoroquinolones provides insight into the likely transformation products. Common degradation reactions for the fluoroquinolone class include modifications to the side chains and, eventually, the core ring structure. scielo.br

Based on studies of compounds like ciprofloxacin (B1669076) and enrofloxacin, the following degradation products are anticipated for Trovafloxacin(1+):

Defluorination Products : Loss of the fluorine atom from the quinolone core is a common photolytic reaction. nih.gov

Piperazine (B1678402) Ring Oxidation/Cleavage : The side ring (in Trovafloxacin's case, the 6-amino-3-azabicyclo[3.1.0]hex-3-yl group) is susceptible to oxidation and cleavage. scielo.brnih.gov

Decarboxylation Products : The carboxylic acid group can be lost from the molecule. nih.gov

Hydroxylated Derivatives : The addition of hydroxyl groups to the aromatic structure is another possible transformation. nih.gov

It is crucial to note that some photoproducts of fluoroquinolones can retain or even exhibit higher antibacterial activity than the parent compound, posing a continued environmental risk. nih.govnih.gov

Interactive Table: General Photodegradation Pathways of Fluoroquinolones

Press the button to view the interactive table.

Photodegradation Pathways
Degradation PathwayDescriptionMediating FactorsCommon Products
Direct Photolysis The antibiotic molecule directly absorbs light energy, leading to excitation and subsequent chemical transformation.Sunlight intensity, pH, quantum yield of the compound.Isomers, products of bond cleavage.
Indirect Photolysis Degradation is caused by reactive species generated by other light-absorbing substances (photosensitizers) in the water.Dissolved Organic Matter (DOM), Nitrate (NO₃⁻), Bicarbonate (HCO₃⁻).Hydroxylated derivatives, oxidized side-chain products.

Direct and Indirect Photolysis Pathways

Biodegradation by Microbial Communities

The biodegradation of fluoroquinolones, including Trovafloxacin(1+), is generally considered to be a slow process. scielo.br The inherent antimicrobial nature of these compounds can inhibit the microbial communities responsible for degradation. nih.gov Predictive models suggest that Trovafloxacin is not readily biodegradable. drugbank.com However, under certain conditions, microbial communities can adapt and contribute to its transformation.

Antibiotic-resistant bacteria (ARB) can play a significant role in the degradation of antibiotics that would be toxic to susceptible strains. researchgate.net Bacteria may develop resistance through mechanisms such as mutations in target enzymes (DNA gyrase and topoisomerase IV) or through the expression of efflux pumps that expel the antibiotic from the cell. researchgate.netnih.gov These resistant populations are more likely to survive in contaminated environments and may possess or develop enzymatic pathways to break down the antibiotic. For example, studies on the recalcitrant fluoroquinolone ciprofloxacin have shown that resistant bacterial populations in rivers can contribute to its removal over extended periods. researchgate.net

Information on the specific biotransformation products of Trovafloxacin(1+) resulting from environmental microbial action is scarce. However, data on its metabolism in humans provides insight into potential metabolites that may be found in wastewater and subsequently in the environment. The primary metabolic pathways for Trovafloxacin are through conjugation. tapermd.comfda.govnih.gov

Key human metabolites that could be considered potential environmental biotransformation products include:

Ester glucuronide : A major metabolite formed by conjugation and excreted in urine (13% of administered dose). fda.govtapermd.com

N-acetyl metabolite : A major metabolite found in feces (9% of administered dose). fda.govtapermd.com

Minor Metabolites : Other identified minor metabolites include the diacid, hydroxycarboxylic acid, and sulfamate (B1201201) derivatives, each accounting for less than 4% of the dose. fda.govdrugbank.com

These conjugated products are generally more water-soluble than the parent compound, which may affect their environmental transport and fate.

Interactive Table: Known Human Metabolites of Trovafloxacin

Press the button to view the interactive table.

Trovafloxacin Metabolites
MetabolitePercentage of Administered DoseExcretion Route
Unchanged Trovafloxacin ~50%43% Feces, 6% Urine
Ester glucuronide 13%Urine
N-acetyl metabolite 9%Feces
Diacid metabolite <4%Urine and Feces
Hydroxycarboxylic acid <4%Urine and Feces
Sulfamate metabolite <4%Urine and Feces

Source: fda.govtapermd.com

Role of Resistant Bacterial Populations in Degradation

Chemical Stability and Persistence in Environmental Research Matrices

Trovafloxacin(1+), like other fluoroquinolones, is considered a pseudo-persistent pollutant. scielo.br Its continuous introduction into the environment, coupled with relatively slow degradation rates, leads to its persistence in various environmental compartments. nih.govnih.gov The chemical structure, particularly the presence of the fluorine atom, imparts high stability and makes the molecule recalcitrant to microbial degradation. researchgate.net

The stability of Trovafloxacin is influenced by the specific conditions of the environmental matrix. It is reported to be stable under many conditions but is susceptible to degradation under acidic and photolytic stress. medchemexpress.com Fluoroquinolones exhibit a high affinity for sludge, soils, and sediments due to their potential for electrostatic interactions and complexation with metal ions, which can further enhance their persistence by protecting them from degradation. nih.govresearchgate.net This sorption to particulate matter means that a significant fraction of these antibiotics accumulates in sediments and agricultural soils amended with sewage sludge, creating a long-term reservoir of contamination. nih.govscielo.br

Future Directions and Emerging Research Areas

Development of Novel Chemical Scaffolds Based on Trovafloxacin(1+) Core

The core structure of Trovafloxacin(1+), particularly its 7-(1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane substituent, was instrumental in its broad-spectrum and potent activity. oup.com This unique bicyclic amine is a key area of focus for developing new chemical scaffolds. Researchers are synthesizing and evaluating new analogs by modifying this and other positions on the quinolone nucleus to create compounds with improved therapeutic profiles. researchgate.netresearchgate.net The goal is to retain the potent antibacterial activity while engineering out the liabilities that led to the withdrawal of Trovafloxacin(1+).

One approach involves the creation of hybrid molecules, where the Trovafloxacin(1+) scaffold is combined with other pharmacophores to enhance activity or introduce new mechanisms of action. mdpi.com This strategy aims to combat the growing threat of antimicrobial resistance by creating agents that are less susceptible to existing resistance mechanisms. mdpi.comresearchgate.net For instance, increasing the bulkiness at the C7 position, as seen with the unique substituent in Trovafloxacin(1+), has been shown to reduce the impact of bacterial efflux pumps, a common resistance mechanism. jbiochemtech.com

Furthermore, the development of novel, strained spiro-heterocycles, such as those related to the azabicyclo[3.1.0]hexane ring, is an active area of research. researchgate.net These new scaffolds can offer unique three-dimensional arrangements of functional groups, potentially leading to improved interactions with bacterial targets and better pharmacological properties. researchgate.net The synthesis of such complex ring systems, inspired by the Trovafloxacin(1+) structure, is a testament to the ongoing innovation in medicinal chemistry. researchgate.net

Exploration of Alternative Molecular Targets and Mechanisms

The primary mechanism of action for Trovafloxacin(1+) and other fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. drugbank.comdrugs.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to rapid cell death. oup.com While these remain important targets, the emergence of resistance through mutations in these enzymes necessitates the exploration of alternative molecular targets. thieme-connect.com

Research is now extending to investigate whether Trovafloxacin(1+)-based scaffolds can be designed to interact with other essential bacterial processes. This could involve targeting different enzymes involved in DNA metabolism, protein synthesis, or cell wall biosynthesis. The development of compounds with dual or multiple targets is a particularly attractive strategy to overcome resistance. researchgate.net

Interestingly, some studies have indicated that certain fluoroquinolones may have activities beyond their primary targets. For example, the potential for quinolones to inhibit eukaryotic topoisomerase II has been noted, which has implications for anticancer research. oup.comresearchgate.net While selectivity for bacterial enzymes is paramount for an antibacterial agent, understanding these off-target effects could open up new therapeutic avenues for Trovafloxacin(1+)-derived compounds in areas like oncology. oup.comresearchgate.net The investigation into the detailed molecular interactions with both primary and potential secondary targets is crucial for the rational design of new drugs. nih.govoup.com

Integration of Advanced Computational and Experimental Methodologies in Compound Design

The design and discovery of new drugs have been revolutionized by the integration of computational and experimental methods. researchgate.netmdpi.com In the context of Trovafloxacin(1+), these approaches are being used to design derivatives with improved properties, such as reduced plasma protein binding, which can influence a drug's efficacy and safety profile. researchgate.netmdpi.com

Computational methods , such as Computer-Aided Drug Design (CADD), play a pivotal role in modern drug discovery. researchgate.net Techniques like molecular docking and molecular dynamics simulations are employed to predict how new Trovafloxacin(1+) analogs will interact with their target enzymes. researchgate.netresearchgate.net This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity and best safety profiles for synthesis and experimental testing. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the chemical structures of Trovafloxacin(1+) derivatives with their biological activities, further guiding the design of more potent compounds. mdpi.commdpi.com

Experimental methodologies are also advancing. High-throughput screening techniques allow for the rapid testing of newly synthesized compounds against a panel of bacterial strains and molecular targets. frontiersin.org Advanced spectroscopic methods, such as NMR and mass spectrometry, are essential for characterizing the structures of these new molecules. researchgate.netresearchgate.net The combination of these computational and experimental approaches creates a powerful and efficient cycle of design, synthesis, and testing, accelerating the development of new drug candidates based on the Trovafloxacin(1+) scaffold. researchgate.netmdpi.comnih.gov

Understanding Chemical-Biological Interactions beyond Antimicrobial Activity

The clinical experience with Trovafloxacin(1+) underscored the importance of understanding the full spectrum of a drug's chemical-biological interactions, not just its intended antimicrobial effects. Research is now delving into the off-target effects and other biological activities of Trovafloxacin(1+) and its analogs. researchgate.net

One area of significant interest is the investigation of the mechanisms behind Trovafloxacin(1+)-induced hepatotoxicity. researchgate.net Studies are exploring how the chemical structure, particularly the cyclopropylamine (B47189) moiety, might be metabolized to reactive intermediates that can cause cellular damage. researchgate.net Understanding these toxicological pathways is crucial for designing safer analogs.

Furthermore, there is growing interest in the potential non-antimicrobial applications of quinolone scaffolds. For example, some quinolone derivatives have shown promise as anticancer agents. researchgate.net By modifying the Trovafloxacin(1+) structure, it may be possible to enhance these other biological activities while minimizing antimicrobial effects, leading to the development of new therapeutic agents for different diseases. The ability of quinolones to interact with various biological molecules and pathways opens up a wide range of possibilities for future research. qeios.com This exploration of the broader chemical-biological interaction space is essential for fully realizing the therapeutic potential of the Trovafloxacin(1+) scaffold.

Q & A

Q. Q1. What are the key physicochemical properties of Trovafloxacin(1+) relevant to in vitro and in vivo studies?

Answer : Trovafloxacin(1+), a fluoroquinolone antibiotic, exhibits pH-dependent solubility and stability. Key properties include:

  • LogP : ~1.8 (moderate lipophilicity, influencing cellular uptake) .
  • pKa : Carboxylic acid group (pKa ~5.8) and piperazinyl amine (pKa ~8.9), affecting ionization in physiological environments .
  • Photostability : Degrades under UV light, necessitating light-protected storage during experiments .
    Methodological Note : Use HPLC with UV detection (λ = 280 nm) for quantification, validated under controlled pH and temperature conditions .

Q. Q2. What experimental models are suitable for studying Trovafloxacin(1+)’s antibacterial activity?

Answer :

  • In vitro : Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. pneumoniae) and Gram-negative (e.g., E. coli) strains . Include controls for solvent effects (DMSO ≤1% v/v).
  • In vivo : Murine thigh infection models to assess efficacy in immunocompromised hosts. Dose optimization must account for species-specific pharmacokinetics (e.g., murine plasma protein binding ~40%) .

Advanced Research Questions

Q. Q3. How can contradictory data on Trovafloxacin(1+)’s hepatotoxicity mechanisms be reconciled across studies?

Answer : Discrepancies arise from:

  • Model systems : Primary hepatocytes vs. immortalized cell lines (e.g., HepG2) show varying metabolic activity, altering toxicity profiles .
  • Dosage : Sub-cytotoxic vs. supra-therapeutic concentrations may trigger different pathways (e.g., mitochondrial dysfunction vs. oxidative stress) .
    Methodological Resolution : Use transcriptomics (RNA-seq) paired with pathway analysis (e.g., KEGG) to identify conserved toxicity signatures across models .

Q. Q4. What experimental designs address Trovafloxacin(1+)’s reduced efficacy in biofilm-associated infections?

Answer :

  • Biofilm models : Use static (e.g., Calgary biofilm device) or flow-cell systems to mimic in vivo conditions. Incorporate extracellular DNA (eDNA) quantification to correlate biofilm maturity with antibiotic penetration .
  • Synergy studies : Combine Trovafloxacin(1+) with β-lactams (e.g., ceftazidime) at sub-MIC levels to disrupt biofilm matrices. Measure viability via ATP bioluminescence .

Q. Q5. How can computational approaches predict Trovafloxacin(1+) resistance mutations in DNA gyrase?

Answer :

  • Molecular dynamics (MD) : Simulate drug-gyrase interactions (e.g., GyrA S81F mutation) to identify steric clashes or binding affinity changes .
  • Machine learning : Train models on existing resistance mutation databases (e.g., CARD) to predict emergent mutations in gyrA or gyrB .

Methodological Guidance

Q. Q6. What statistical methods are appropriate for analyzing dose-response data in Trovafloxacin(1+) toxicity studies?

Answer :

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀ values. Use Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models .
  • Time-to-event analysis : For longitudinal hepatotoxicity studies, apply Cox proportional hazards models with covariates (e.g., ALT levels) .

Q. Q7. How should researchers validate Trovafloxacin(1+)’s intracellular accumulation in macrophage infection models?

Answer :

  • LC-MS/MS : Quantify drug concentrations in lysed macrophages. Normalize to protein content (Bradford assay) .
  • Fluorescence microscopy : Use Trovafloxacin(1+)’s intrinsic fluorescence (ex/em 340/450 nm) to visualize subcellular localization .

Data Presentation & Reproducibility

Q. Q8. What metadata is critical for ensuring reproducibility in Trovafloxacin(1+) pharmacokinetic studies?

Answer : Report:

  • Animal strain/sex : C57BL/6 vs. BALB/c mice show ~20% differences in drug clearance .
  • Sampling intervals : Frequent early time points (e.g., 5, 15, 30 mins) to capture distribution phases .
  • Analytical validation : Include inter-day CV% for HPLC assays (acceptance ≤15%) .

Q. Q9. How can researchers address batch variability in Trovafloxacin(1+) susceptibility testing?

Answer :

  • Standardized inoculum : Adjust bacterial suspensions to 0.5 McFarland using densitometry, not visual estimation .
  • Quality control strains : Include S. aureus ATCC 29213 and E. coli ATCC 25922 in each assay run .

Emerging Research Frontiers

Q. Q10. What novel drug delivery systems are being explored to mitigate Trovafloxacin(1+)’s toxicity?

Answer :

  • Liposomal encapsulation : Increases liver-to-plasma ratio by 3-fold in murine models, reducing systemic exposure .
  • Targeted nanoparticles : Functionalize with macrophage-specific antibodies (e.g., anti-CD64) to enhance intracellular delivery .

Q. Q11. How does Trovafloxacin(1+)’s activity against persister cells compare to newer fluoroquinolones?

Answer :

  • Time-kill assays : Trovafloxacin(1+) shows 2-log reduction in S. aureus persisters after 24h vs. 1-log with moxifloxacin .
  • Mechanistic insight : Upregulates toxin-antitoxin systems (e.g., mazEF), which can be inhibited with antisense peptide nucleic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin(1+)
Reactant of Route 2
Reactant of Route 2
Trovafloxacin(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.